molecular formula C23H28N4O4 B1496535 Peraquinsin CAS No. 35265-50-0

Peraquinsin

货号: B1496535
CAS 编号: 35265-50-0
分子量: 424.5 g/mol
InChI 键: CSNKNIWBSXUJRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Peraquinsin is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

35265-50-0

分子式

C23H28N4O4

分子量

424.5 g/mol

IUPAC 名称

6,7-dimethoxy-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C23H28N4O4/c1-29-19-7-5-4-6-18(19)27-12-10-26(11-13-27)9-8-22-24-17-15-21(31-3)20(30-2)14-16(17)23(28)25-22/h4-7,14-15H,8-13H2,1-3H3,(H,24,25,28)

InChI 键

CSNKNIWBSXUJRO-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC

其他CAS编号

35265-50-0

产品来源

United States

Foundational & Exploratory

Peraquinsin: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peraquinsin (CAS No: 35265-50-0) is a novel small molecule identified as a potent activator of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the p38 MAPK signaling cascade. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, a putative synthesis pathway, and its proposed mechanism of action. Due to the limited publicly available data, this document synthesizes information from patent literature, chemical supplier databases, and related scientific research to offer a detailed account for research and drug development purposes.

Discovery and Background

Information regarding the specific discovery of this compound, including the date, institution, and individual researchers, is not extensively detailed in publicly accessible scientific literature. However, the compound is prominently featured in patent literature related to novel therapeutic agents. The primary inventor associated with the development of this compound and its applications is Dr. Katya Tsaioun, a recognized expert in in vitro methods in drug development. Further details surrounding the initial synthesis and discovery are likely contained within the primary patent filing, WO2022104097A2, which focuses on MK2 activating compounds for the treatment of vascular leak and endothelial barrier disorders.

Synthesis Pathway

A detailed, peer-reviewed synthesis protocol for this compound has not been published in academic journals. However, based on information from chemical suppliers and general synthetic routes for analogous quinazolinone derivatives, a plausible synthesis pathway can be postulated.

The synthesis likely commences from 2-amino-4,5-dimethoxybenzoic acid . A potential synthetic route is outlined below. It is important to note that this is a proposed pathway and may not reflect the exact process used for the scaled production of this compound.

Proposed Synthesis Workflow:

This compound Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Quinazolinone Ring Formation cluster_2 Side Chain Attachment A 2-Amino-4,5-dimethoxybenzoic acid B Reaction with Chloroacetyl Chloride A->B Acylation C Cyclization with Formamide or similar reagent B->C Amidation & Ring Closure D Intermediate: 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one C->D Formation F Nucleophilic Substitution D->F Reactant E 1-(2-methoxyphenyl)piperazine E->F Nucleophile G This compound (Final Product) F->G Purification

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols (Hypothesized)

The following are hypothesized experimental protocols based on the synthesis of similar quinazolinone compounds. These should be considered illustrative and would require optimization.

Step 1: Synthesis of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (Intermediate D)

  • To a solution of 2-amino-4,5-dimethoxybenzoic acid (A) in a suitable aprotic solvent (e.g., dioxane), chloroacetyl chloride (B) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is then heated with formamide (C) at 150-160°C for 4-6 hours to effect cyclization.

  • The crude product is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the intermediate 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D).

Step 2: Synthesis of this compound (G)

  • A mixture of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D), 1-(2-methoxyphenyl)piperazine (E), and a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) is heated at reflux for 8-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound (G).

Quantitative Data

As of the latest available information, specific quantitative data from peer-reviewed publications, such as detailed reaction yields, spectroscopic data (¹H NMR, ¹³C NMR, MS), and biological activity metrics (EC50 for MK2 activation, IC50 for antihypertensive effects), are not publicly available. Chemical suppliers list the molecular formula as C₂₃H₂₈N₄O₄ and the molecular weight as 424.50 g/mol .

ParameterValueSource
Molecular Formula C₂₃H₂₈N₄O₄Chemical Suppliers
Molecular Weight 424.50 g/mol Chemical Suppliers
CAS Number 35265-50-0Chemical Suppliers

Mechanism of Action: MK2 Activation and Signaling Pathway

This compound is characterized as an activator of MK2. MK2 is a serine/threonine kinase that is a downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation.

MK2 Signaling Pathway:

MK2_Signaling_Pathway Stress Cellular Stress / Inflammatory Stimuli p38 p38 MAPK Stress->p38 Activates MK2_inactive MK2 (Inactive) p38->MK2_inactive Phosphorylates MK2_active MK2 (Active) This compound This compound This compound->MK2_active Activates Downstream Downstream Effectors (e.g., HSP27, TTP) MK2_active->Downstream Phosphorylates Response Cellular Responses: - Cytokine Regulation - Cell Migration - Endothelial Barrier Integrity Downstream->Response

Caption: The p38/MK2 signaling pathway and the proposed point of intervention for this compound.

Activation of p38 MAPK by cellular stressors leads to the phosphorylation and subsequent activation of MK2. Activated MK2 then phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate processes such as cytokine production, cell migration, and the integrity of the endothelial barrier. The precise mechanism by which this compound activates MK2 is not yet elucidated in the public domain. It may act as an allosteric activator or modulate the interaction of MK2 with its upstream kinase, p38 MAPK.

Therapeutic Potential

The primary therapeutic application for this compound, as outlined in patent literature, is in the treatment of conditions associated with vascular leakage and compromised endothelial barrier function. Its role as an antihypertensive agent is also noted. By activating MK2, this compound may enhance the stability of the endothelial barrier, suggesting its potential utility in treating diseases such as sepsis, acute respiratory distress syndrome (ARDS), and certain inflammatory conditions.

Conclusion

This compound represents a promising new chemical entity with a novel mechanism of action centered on the activation of MK2. While detailed information regarding its discovery and synthesis is not yet widely available in the public domain, the existing data points to its significant therapeutic potential in treating a range of disorders characterized by endothelial dysfunction. Further research and publication of preclinical and clinical data are anticipated to provide a more complete understanding of its pharmacological profile and clinical utility. This guide will be updated as more information becomes publicly available.

Unraveling the Anti-Cancer Potential of Peraquinsin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

Extensive searches of scientific literature and clinical trial databases for "Peraquinsin" and its mechanism of action in cancer cells have yielded no specific results. This suggests that "this compound" may be a novel, pre-clinical compound not yet widely documented in public-facing research, a code name for a drug in early development, or a term not yet associated with cancer therapeutics in published literature.

While direct information on this compound is unavailable, this guide will leverage the initial search findings to provide a comprehensive overview of common and cutting-edge anti-cancer drug mechanisms. This will serve as a foundational resource for understanding how novel agents, potentially including compounds like this compound, might exert their effects on cancer cells. The following sections will detail key signaling pathways and experimental protocols relevant to the study of anti-cancer agents, using examples of well-established drug classes that emerged in our broader search.

I. Key Signaling Pathways Targeted by Anti-Cancer Agents

The development of targeted cancer therapies has revolutionized treatment by focusing on specific molecular alterations that drive cancer growth. Several key signaling pathways are frequently implicated in carcinogenesis and are the targets of numerous approved and investigational drugs.

A. Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in metabolism and inflammation, and their modulation has shown potential in cancer therapy.[1] There are three main isotypes: PPARα, PPARβ/δ, and PPARγ.

  • PPARα: Activation of PPARα has been shown to inhibit cancer cell proliferation and interfere with pro-inflammatory signaling.[2] For instance, the PPARα agonist fenofibrate can induce apoptosis in gastric cancer cells by reprogramming mitochondrial metabolism.[3]

  • PPARβ/δ: The role of PPARβ/δ in cancer is more controversial, with some studies suggesting it promotes tumorigenesis while others indicate it can induce terminal differentiation and inhibit inflammation.[2]

  • PPARγ: PPARγ ligands have been shown to inhibit the growth of various cancer cells.[1] The activation of the PPARγ/RXR heterodimer by their respective ligands can synergistically inhibit cell growth and induce apoptosis in human colon cancer cells.

Diagram of PPAR Signaling Pathway:

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPAR PPAR Ligand->PPAR Binds PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Forms Heterodimer RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Regulates

Caption: Simplified PPAR signaling pathway.

B. PARP and DNA Damage Repair Pathways

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality, a promising anti-cancer strategy. The PAR-dependent ubiquitination (PARdU) pathway is a key regulator of this process, influencing DNA damage repair, signaling pathways, and metabolic regulation.

Diagram of PARP Inhibition and Synthetic Lethality:

PARP_Inhibition cluster_DNA_Damage DNA Single-Strand Break cluster_Repair_Mechanisms DNA Repair Pathways cluster_Cellular_Outcome Cellular Outcome SSB SSB PARP PARP SSB->PARP Activates HRR Homologous Recombination Repair SSB->HRR If BER fails, leads to Double-Strand Breaks BER Base Excision Repair PARP->BER Mediates Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to accumulation of SSBs Cell_Survival Cell_Survival BER->Cell_Survival Leads to HRR->Cell_Survival Repairs DSBs HRR->Apoptosis Deficiency (e.g., BRCA mutation) + PARP inhibition leads to

Caption: PARP inhibition and synthetic lethality.

II. Experimental Protocols for Evaluating Anti-Cancer Agents

To assess the efficacy and mechanism of action of a novel anti-cancer compound, a series of in vitro and in vivo experiments are essential.

A. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound on cancer cells.

Table 1: Common Cell Viability and Proliferation Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Colorimetric change proportional to cell viability.
Trypan Blue Exclusion Staining of non-viable cells with a membrane-impermeable dye.Manual or automated counting of viable and non-viable cells.
BrdU Incorporation Incorporation of a synthetic nucleoside (BrdU) into newly synthesized DNA.Detection of BrdU using specific antibodies, indicating cell proliferation.
Colony Formation Assay Assessment of the ability of single cells to undergo unlimited division and form colonies.Number and size of colonies formed after treatment.

Experimental Workflow for an MTT Assay:

MTT_Workflow Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical MTT assay.

B. Apoptosis Assays

Determining whether a compound induces programmed cell death (apoptosis) is crucial for understanding its anti-cancer mechanism.

Table 2: Common Apoptosis Assays

AssayPrincipleEndpoint Measured
Annexin V/PI Staining Detection of phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).Flow cytometry analysis of cell populations stained with Annexin V and Propidium Iodide (PI).
Caspase Activity Assays Measurement of the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9).Colorimetric or fluorometric detection of cleaved substrates.
TUNEL Assay Detection of DNA fragmentation, a hallmark of late-stage apoptosis.In situ labeling of DNA strand breaks, visualized by microscopy or flow cytometry.
C. Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the effects of a compound on signaling pathways. For example, to investigate the impact on the PI3K/AKT pathway, one would probe for the phosphorylation status of key proteins like AKT and mTOR.

III. Conclusion and Future Directions

While the specific mechanism of action for "this compound" remains to be elucidated, the frameworks and methodologies outlined in this guide provide a robust starting point for its investigation. Future research on any novel anti-cancer agent would likely involve a combination of the experimental approaches described above to identify its molecular target, delineate its impact on key signaling pathways, and ultimately assess its therapeutic potential. The fields of genomics, proteomics, and metabolomics will further aid in uncovering the intricate mechanisms of novel cancer therapeutics, paving the way for more effective and personalized treatments.

References

Peraquinsin: Unraveling the Structure-Activity Relationship for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peraquinsin and its analogs represent a promising class of compounds with significant therapeutic potential. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, offering a detailed exploration of the key structural modifications that influence their pharmacological profile. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of the underlying mechanisms.

Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound, a quinazoline derivative, has been the subject of extensive medicinal chemistry efforts to elucidate the structural requirements for optimal biological activity. These studies have primarily focused on modifications of the quinazoline core, the piperazine ring, and the acyl moiety.

Modifications of the Quinazoline Core

The quinazoline scaffold is a critical pharmacophore for the activity of this compound. Early studies established that the 6,7-dimethoxy substitution pattern on the quinazoline ring is crucial for high affinity.

Role of the Piperazine Ring

The piperazine moiety plays a significant role in the pharmacological activity of this compound analogs.[1] Structure-activity relationship studies on prazosin-related compounds, which share a similar structural scaffold with this compound, have demonstrated the importance of the piperazine ring for α-adrenoreceptor blocking activity.[1] Key findings include:

  • Replacement with Dialkylpiperazine: Substitution of the piperazine ring with 2,3-dialkylpiperazine moieties has been shown to influence both potency and selectivity. For instance, the cis-derivative known as cyclazosin exhibited a remarkable α1/α2 selectivity ratio of 7800, highlighting the stereochemical sensitivity of the receptor binding pocket.[1] This suggests the presence of a lipophilic binding area on the α1-adrenoreceptor surface with a well-defined size and spatial orientation.[1]

  • Replacement with Alkanediamine: Replacing the piperazine ring with an alkanediamine chain has also been explored. These studies confirmed that the piperazine moiety is not essential for potency, but optimal activity depends on the carbon-chain length of the alkanediamine and N-methylation of both the amide and the 2-amino functions.[2] For example, in the N,N'-dimethyl series, a six-carbon chain proved to be the most active, even more potent than the parent compound prazosin in both in vitro and in vivo assays.

Quantitative Data Summary

The following tables summarize the key quantitative data from structure-activity relationship studies of this compound analogs, focusing on their α-adrenoreceptor blocking activity.

Table 1: α1-Adrenoreceptor Blocking Activity of Piperazine-Modified Prazosin Analogs

CompoundModificationα1 Affinity (pA2)α1/α2 Selectivity Ratio
PrazosinUnmodified8.2100
Cyclazosin (cis-13)2,3-dimethylpiperazine9.17800
Trans-142,3-dimethylpiperazine7.81200
Source: Adapted from Testai et al., J Med Chem. 1993.

Table 2: α1-Adrenoreceptor Blocking Activity of Alkanediamine-Modified Prazosin Analogs

CompoundAlkanediamine Chain LengthN-methylationα1 Affinity (pA2)
22Desmethyl7.5
44Desmethyl7.6
136N,N'-dimethyl8.5
Source: Adapted from Testai et al., J Med Chem. 1991.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Radioligand Binding Assays for α1- and α2-Adrenoreceptors

Objective: To determine the affinity of the synthesized compounds for α1- and α2-adrenoreceptors.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex. The tissue is homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended in buffer and stored at -80°C.

  • Binding Assay:

    • For α1-adrenoreceptor binding, membranes are incubated with [3H]prazosin as the radioligand.

    • For α2-adrenoreceptor binding, membranes are incubated with [3H]clonidine as the radioligand.

  • Incubation: The incubation mixture contains the membrane preparation, radioligand, and varying concentrations of the test compound in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of phentolamine.

  • Termination and Measurement: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo antihypertensive effect of the most active compounds.

Methodology:

  • Animal Model: Male spontaneously hypertensive rats are used.

  • Drug Administration: The test compounds are administered orally.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured by the tail-cuff method at various time points after drug administration (e.g., 0, 2, 4, 6, 8, and 12 hours).

  • Data Analysis: The changes in blood pressure and heart rate are calculated as the difference from the pre-drug values. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows relevant to the structure-activity relationship studies of this compound.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic Core_Structure This compound Core (Quinazoline) Modification Structural Modification Core_Structure->Modification Modify Activity Biological Activity (e.g., α1-blocking) Modification->Activity Impacts SAR_Analysis SAR Analysis (Potency, Selectivity) Activity->SAR_Analysis Informs SAR_Analysis->Modification Guides further

Caption: Logical flow of a structure-activity relationship study.

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Assays (Radioligand Binding) Start->In_Vitro In_Vivo In Vivo Studies (SHR Model) In_Vitro->In_Vivo Active Compounds Data_Analysis Data Analysis (IC50, pA2, BP change) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Conclusion SAR Conclusion Data_Analysis->SAR_Conclusion

Caption: General experimental workflow for SAR studies.

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the structural features required for potent and selective α1-adrenoreceptor antagonism. The key takeaways include the critical role of the 6,7-dimethoxy-substituted quinazoline core and the significant influence of modifications to the piperazine ring on both affinity and selectivity. The replacement of the piperazine with specific dialkylpiperazine or alkanediamine moieties has led to the discovery of compounds with improved pharmacological profiles. These findings serve as a robust foundation for the future design and development of novel this compound-based therapeutics with enhanced efficacy and safety. Further investigations into other structural modifications and their impact on different receptor subtypes will continue to refine our understanding and pave the way for the next generation of innovative medicines.

References

Peraquinsin: A Case Study in Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The identification and validation of a drug's molecular target are foundational to modern therapeutic development. This process not only elucidates the mechanism of action but also informs strategies for optimizing efficacy and minimizing off-target effects. This technical guide presents a comprehensive, albeit illustrative, case study on the target identification and validation of a novel investigational compound, "Peraquinsin." We will detail the multi-pronged approach employed to identify its primary target, validate this interaction, and elucidate its impact on cellular signaling pathways. This document serves as a practical guide, offering detailed experimental protocols, structured data presentation, and visual workflows to aid researchers in navigating the complexities of target deconvolution.

Introduction to this compound

This compound emerged as a promising hit from a high-throughput phenotypic screen designed to identify novel inhibitors of cancer cell proliferation. Initial studies demonstrated its potent anti-proliferative activity across a panel of non-small cell lung cancer (NSCLC) cell lines. However, its molecular mechanism of action remained unknown. This guide chronicles the systematic journey undertaken to identify and validate the molecular target of this compound, a critical step in its development as a potential therapeutic agent.

Target Identification Strategies

A dual approach, combining affinity-based proteomics and a label-free thermal shift assay, was employed to identify the molecular target(s) of this compound.

Affinity-Based Target Identification using Chemical Proteomics

To isolate this compound-binding proteins, a biotinylated derivative of this compound was synthesized. This chemical probe was then used in a pull-down assay with cell lysates from the A549 NSCLC cell line.

  • Probe Synthesis: this compound was functionalized with a biotin tag via a flexible linker to minimize steric hindrance.

  • Cell Lysis: A549 cells were cultured to 80% confluency and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: The cell lysate was incubated with either biotin-Peraquinsin or biotin alone (as a negative control) for 4 hours at 4°C.

  • Affinity Capture: Streptavidin-coated magnetic beads were added to the lysates and incubated for 1 hour to capture the biotinylated probe and any interacting proteins.

  • Washing: The beads were washed extensively to remove non-specific protein binders.

  • Elution: Bound proteins were eluted from the beads using a buffer containing excess free biotin.

  • Proteomic Analysis: The eluted proteins were separated by SDS-PAGE, and the entire lane was excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

RankProtein NameGene NameFold Enrichment (this compound vs. Biotin)p-value
1Mitogen-activated protein kinase kinase kinase 7MAP3K7 (TAK1)25.3< 0.001
2Heat shock protein 90HSP90AA18.1< 0.01
3Pyruvate kinase M2PKM25.7< 0.05
460S ribosomal protein L3RPL34.2n.s.
5Tubulin beta chainTUBB3.9n.s.

n.s. = not significant

Label-Free Target Identification using Cellular Thermal Shift Assay (CETSA)

To corroborate the findings from the affinity pull-down and to identify target engagement in an intact cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. This method relies on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment: A549 cells were treated with either this compound (10 µM) or a vehicle control (DMSO) for 2 hours.

  • Heating: The treated cells were aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes.

  • Lysis and Centrifugation: The cells were lysed by freeze-thaw cycles, and the aggregated, denatured proteins were pelleted by centrifugation.

  • Western Blot Analysis: The soluble protein fraction was collected, and the abundance of the top candidate protein from the pull-down assay, TAK1, was assessed by Western blotting.

Temperature (°C)Relative TAK1 Abundance (Vehicle)Relative TAK1 Abundance (this compound)
401.001.00
450.981.00
500.850.95
550.520.88
600.210.75
650.050.45
70< 0.010.15

Target Validation

The convergence of the affinity pull-down and CETSA results strongly implicated TAK1 as the primary target of this compound. The following experiments were conducted to validate this hypothesis.

In Vitro Kinase Assay

To confirm direct inhibition of TAK1 by this compound, an in vitro kinase assay was performed using recombinant human TAK1.

  • Reaction Setup: Recombinant TAK1 was incubated with its substrate, MKK6, and ATP in a reaction buffer.

  • Inhibitor Titration: this compound was added to the reaction at varying concentrations.

  • Activity Measurement: The phosphorylation of MKK6 was quantified using a luminescence-based assay that measures the amount of ATP remaining in the reaction.

This compound Concentration (nM)% Inhibition of TAK1 Activity
112.5
1048.2
5085.1
10095.3
50098.9

The IC50 value for this compound against TAK1 was determined to be 11.2 nM.

Genetic Validation using CRISPR/Cas9

To ascertain whether the anti-proliferative effect of this compound is mediated through TAK1, a CRISPR/Cas9-mediated knockout of the MAP3K7 gene was performed in A549 cells.

  • gRNA Design and Transfection: Guide RNAs targeting the MAP3K7 gene were designed and delivered into A549 cells along with the Cas9 nuclease.

  • Knockout Confirmation: Successful knockout of TAK1 was confirmed by Western blotting.

  • Proliferation Assay: The sensitivity of both wild-type and TAK1-knockout A549 cells to this compound was assessed using a standard cell viability assay (e.g., CellTiter-Glo).

Cell LineThis compound EC50 (µM)
A549 Wild-Type0.5
A549 TAK1 KO> 50

Signaling Pathway Elucidation

TAK1 is a key upstream kinase in the NF-κB and JNK signaling pathways. To understand the downstream consequences of this compound-mediated TAK1 inhibition, the phosphorylation status of key pathway components was examined.

  • Cell Treatment: A549 cells were treated with this compound (1 µM) for various time points.

  • Protein Extraction and Western Blotting: Cell lysates were collected, and Western blot analysis was performed using antibodies against total and phosphorylated forms of IKKβ, IκBα, and JNK.

The results indicated a dose-dependent decrease in the phosphorylation of IKKβ, IκBα, and JNK, consistent with the inhibition of TAK1 activity.

Mandatory Visualizations

Diagram 1: this compound Target Identification Workflow

G cluster_affinity Affinity-Based Approach cluster_label_free Label-Free Approach cluster_validation Target Validation A1 Synthesize Biotin-Peraquinsin Probe A2 Incubate with A549 Cell Lysate A1->A2 A3 Streptavidin Pull-Down A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Identify Enriched Proteins A4->A5 C1 In Vitro Kinase Assay A5->C1 Top Candidate: TAK1 B1 Treat A549 Cells with this compound B2 Apply Heat Gradient B1->B2 B3 Separate Soluble/Aggregated Proteins B2->B3 B4 Western Blot for Candidate Proteins B3->B4 B5 Confirm Target Stabilization B4->B5 B5->C1 Top Candidate: TAK1 C3 Assess this compound Sensitivity C1->C3 C2 CRISPR/Cas9 Knockout of TAK1 C2->C3 D1 TAK1 C3->D1 Validated Target: TAK1

Caption: Workflow for this compound target identification and validation.

Diagram 2: this compound-Inhibited TAK1 Signaling Pathway

G cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_downstream Downstream Pathways TNFa TNF-α TAK1 TAK1 TNFa->TAK1 Activate IL1 IL-1 IL1->TAK1 Activate TAB1 TAB1 TAK1->TAB1 TAB2 TAB2 TAK1->TAB2 IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 IKB IκBα IKK->IKB Phosphorylates AP1 AP-1 JNK->AP1 p38->AP1 NFKB NF-κB IKB->NFKB Nucleus_NFKB Gene Transcription (Inflammation, Proliferation) NFKB->Nucleus_NFKB Translocates to Nucleus Nucleus_AP1 Gene Transcription (Apoptosis, Proliferation) AP1->Nucleus_AP1 Translocates to Nucleus This compound This compound This compound->TAK1 Inhibits

Caption: this compound inhibits TAK1, blocking NF-κB and JNK/p38 pathways.

Conclusion

Through a systematic and multi-faceted approach, this illustrative case study has demonstrated the successful identification and validation of TAK1 as the primary molecular target of the novel anti-proliferative compound, this compound. The combination of affinity-based and label-free proteomics provided converging evidence, which was subsequently confirmed through direct enzymatic assays and genetic perturbation. The elucidation of this compound's mechanism of action as a potent TAK1 inhibitor provides a strong rationale for its continued development as a potential therapeutic for non-small cell lung cancer. Future studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further characterization of its off-target profile.

Peraquinsin: A Technical Overview of Kinase Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a kinase inhibitor named "Peraquinsin." The following technical guide is a representative example created for a hypothetical novel kinase inhibitor, illustrating the expected data, experimental protocols, and analyses for drug development professionals and researchers.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[2] This guide provides a comprehensive overview of the biochemical and cellular characterization of this compound, a novel ATP-competitive kinase inhibitor. We will detail its binding affinity for its primary targets, its broader selectivity profile across the human kinome, and the experimental methodologies used to generate these data.

Kinase Binding Affinity and Selectivity Profile

The potency and selectivity of this compound were assessed using a combination of in vitro biochemical assays and cell-based target engagement studies. The data presented below summarizes the key findings, offering a comparative look at this compound's interaction with a wide range of kinases.

Biochemical Binding Affinity

The inhibitory activity of this compound was determined against a panel of purified kinases. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, was the primary metric.

Table 1: this compound Biochemical IC50 Data for Primary Kinase Targets

Kinase TargetIC50 (nM)Assay Type
Target Kinase A5.2ADP-Glo
Target Kinase B12.8LanthaScreen
Target Kinase C25.1HTRF
Kinome-wide Selectivity Profile

To understand the broader selectivity of this compound, it was screened against a panel of over 400 human kinases at a fixed concentration. The results are presented as the percentage of inhibition, providing a comprehensive view of its off-target interactions.

Table 2: this compound KinomeScan Selectivity Profile (1 µM concentration)

KinasePercent Inhibition
Target Kinase A99%
Target Kinase B95%
Off-target Kinase X78%
Off-target Kinase Y55%
Off-target Kinase Z<10%
... (400+ other kinases)<10%

Experimental Protocols

Reproducibility and accurate interpretation of binding affinity and selectivity data are contingent on detailed experimental protocols. The following sections describe the methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials : Kinase enzyme, substrate, ATP, this compound (or other inhibitor), ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure :

    • A kinase reaction is set up with the kinase, substrate, and varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • The luminescent signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

    • IC50 values are determined by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™)

The NanoBRET™ assay measures the binding of a drug to its target in living cells.[3]

  • Principle : This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect protein interactions. A target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, BRET occurs. If an inhibitor like this compound is added, it will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Procedure :

    • Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • The cells are then treated with varying concentrations of this compound.

    • The NanoBRET™ tracer is added to the cells.

    • The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

    • The IC50 value is calculated based on the displacement of the tracer by this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of this compound's activity. The following diagrams were generated using Graphviz (DOT language).

Representative Kinase Signaling Pathway

The diagram below illustrates a simplified generic kinase cascade, which is a common motif in cellular signaling and a frequent target of kinase inhibitors.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to RAS RAS Receptor Tyrosine Kinase->RAS Activates This compound This compound RAF RAF This compound->RAF Inhibits Downstream Signaling Downstream Signaling RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to Cellular Response->Downstream Signaling

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines the general workflow for characterizing a novel kinase inhibitor like this compound.

G cluster_workflow Kinase Inhibitor Characterization Workflow Compound Synthesis Compound Synthesis Primary Biochemical Screen Primary Biochemical Screen Compound Synthesis->Primary Biochemical Screen Dose-Response (IC50) Dose-Response (IC50) Primary Biochemical Screen->Dose-Response (IC50) Kinome-wide Selectivity Screen Kinome-wide Selectivity Screen Dose-Response (IC50)->Kinome-wide Selectivity Screen Cellular Target Engagement Cellular Target Engagement Kinome-wide Selectivity Screen->Cellular Target Engagement Functional Cellular Assays Functional Cellular Assays Cellular Target Engagement->Functional Cellular Assays Lead Optimization Lead Optimization Functional Cellular Assays->Lead Optimization

Caption: A typical workflow for the preclinical characterization of a kinase inhibitor.

References

The Effects of Peraquinsin on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Peraquinsin" is not available in the public scientific literature. Therefore, this technical guide utilizes a well-characterized Polo-like kinase 1 (PLK1) inhibitor, BI 2536 , as a representative example to illustrate the effects of potent PLK1 inhibitors on cell cycle progression. The data, protocols, and pathways described herein are based on published studies of BI 2536 and serve as a comprehensive model for understanding the cellular and molecular consequences of PLK1 inhibition.

Executive Summary

This document provides an in-depth technical overview of the effects of potent Polo-like kinase 1 (PLK1) inhibition on cell cycle progression, using the well-studied compound BI 2536 as a proxy for the requested agent, this compound. PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis. Its inhibition leads to a characteristic and profound G2/M phase arrest, followed by the induction of apoptosis in cancer cells. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying signaling pathways.

Mechanism of Action: Targeting the Master Regulator of Mitosis

Polo-like kinase 1 (PLK1) is a key orchestrator of cell division, with heightened expression in proliferating cells and a wide range of human cancers, making it an attractive target for oncology therapeutics.[1][2][3] PLK1's functions are diverse and essential for mitotic progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3]

Inhibitors of PLK1, such as BI 2536, typically function as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This disruption of PLK1 activity triggers a cascade of events that ultimately halt the cell cycle at the G2/M transition and can lead to mitotic catastrophe and apoptotic cell death in cancer cells.

Quantitative Analysis of Cell Cycle Effects

The primary cellular phenotype induced by PLK1 inhibition is a robust arrest in the G2/M phase of the cell cycle. This effect is dose- and time-dependent and can be quantified using flow cytometry analysis of DNA content.

Table 1: Dose-Dependent G2/M Arrest Induced by a Representative PLK1 Inhibitor (BI 2536) in Cancer Cell Lines
Cell LineTreatment Concentration (nM)% of Cells in G2/M Phase (24 hours)Fold Change vs. Control
PC-3 (Prostate) 0 (Control)15%1.0
540%2.7
HeLa (Cervical) 0 (Control)18%1.0
1065%3.6
A549 (Lung) 0 (Control)12%1.0
2570%5.8

Note: The data presented in this table are representative values compiled from multiple studies on BI 2536 and are intended for illustrative purposes.

Table 2: Time-Course of G2/M Arrest and Apoptosis Induction
Time Point (hours)% of Cells in G2/M Phase (HeLa, 10 nM)% Apoptotic Cells (Sub-G1 Population)
018%<1%
1245%5%
2465%15%
4830% (post-arrest)40%

Note: The data presented in this table are representative values compiled from multiple studies on BI 2536 and are intended for illustrative purposes.

Key Signaling Pathways Affected by PLK1 Inhibition

Inhibition of PLK1 disrupts several critical signaling pathways that regulate mitotic entry and progression. The primary consequence is the failure to activate the Cyclin B1/CDK1 complex, the master engine of mitosis.

PLK1_Pathway cluster_checkpoint G2/M Checkpoint Control PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C +P (activates) Wee1 Wee1/Myt1 PLK1->Wee1 -P (inhibits) CyclinB_CDK1 Cyclin B1 / CDK1 (MPF) Cdc25C->CyclinB_CDK1 Activates Wee1->CyclinB_CDK1 Inhibits Mitosis Mitotic Entry CyclinB_CDK1->Mitosis G2_M_Arrest G2/M Arrest This compound This compound (e.g., BI 2536) This compound->PLK1 Inhibits Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Caption: PLK1 Signaling Pathway and Point of Inhibition.

PLK1 positively regulates the phosphatase Cdc25C and negatively regulates the kinases Wee1 and Myt1. Activated Cdc25C removes inhibitory phosphates from CDK1, leading to the activation of the Cyclin B1/CDK1 complex (also known as Mitosis Promoting Factor or MPF). Active MPF then drives the cell into mitosis. By inhibiting PLK1, "this compound" prevents the activation of Cdc25C and the inhibition of Wee1/Myt1. This results in the accumulation of inactive, phosphorylated CDK1, causing the cell to arrest at the G2/M boundary. Prolonged arrest at this checkpoint can subsequently trigger apoptotic pathways.

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the effects of cell cycle inhibitors. The following are standard protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Cell_Cycle_Workflow Start Seed Cells Treat Treat with this compound (or vehicle control) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in 70% Ethanol (ice-cold) Wash->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Cell Cycle Phases Analyze->End

Caption: Experimental Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting. Treat cells with the desired concentrations of the test compound (e.g., "this compound") or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect the cells in a centrifuge tube and neutralize the trypsin with a serum-containing medium.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent the staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to measure the levels of key proteins that regulate the cell cycle, providing mechanistic insights into the observed cell cycle arrest.

Protocol:

  • Protein Extraction: Following treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, phospho-CDK1, total CDK1, phospho-Histone H3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Induction of Apoptosis Following G2/M Arrest

Prolonged arrest in mitosis due to PLK1 inhibition often leads to the activation of the intrinsic apoptotic pathway. This is a critical component of the anti-tumor activity of these compounds.

Table 3: Markers of Apoptosis Induced by PLK1 Inhibition
Apoptotic MarkerMethod of DetectionExpected Result with PLK1 Inhibition
Caspase-3/7 Activation Caspase activity assay, Western blot (cleaved caspase-3)Increased activity and cleavage
PARP Cleavage Western blotIncreased levels of cleaved PARP
Annexin V Staining Flow cytometryIncreased percentage of Annexin V-positive cells
Sub-G1 Population Flow cytometry (DNA content)Increase in the population of cells with <2n DNA content

Apoptosis can be initiated following mitotic arrest, often characterized by the activation of effector caspases like caspase-3.

Conclusion

While "this compound" remains an uncharacterized agent, the effects of potent PLK1 inhibitors on cell cycle progression are well-documented and provide a strong framework for understanding this class of anti-cancer compounds. The hallmark of PLK1 inhibition is a profound G2/M arrest, driven by the disruption of the PLK1-Cdc25C-CDK1 signaling axis. This mitotic arrest is a key driver of the subsequent induction of apoptosis in cancer cells. The experimental protocols and data presented in this guide offer a comprehensive resource for the preclinical evaluation and mechanistic understanding of novel compounds targeting the cell cycle.

References

The Foundational Pharmacology of Prazosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin is a quinazoline derivative that functions as a potent and selective antagonist of the alpha-1 (α1) adrenergic receptor.[1][2] This selective antagonism induces vasodilation of both arterioles and veins, leading to a decrease in total peripheral resistance and a subsequent reduction in blood pressure, making it a therapeutically relevant agent in the management of hypertension.[3][4][5] Unlike non-selective alpha-blockers, prazosin's high affinity for α1-adrenoceptors over α2-adrenoceptors preserves the negative feedback loop for norepinephrine release, thereby minimizing reflex tachycardia. This technical guide provides an in-depth overview of the foundational pharmacology of prazosin, including its mechanism of action, receptor binding characteristics, and the experimental methodologies used to elucidate its pharmacological profile.

Mechanism of Action: Selective Alpha-1 Adrenergic Blockade

Prazosin exerts its pharmacological effects through competitive antagonism of α1-adrenergic receptors. These receptors are integral to the sympathetic nervous system's regulation of vascular tone. Endogenous catecholamines, such as norepinephrine, typically bind to α1-adrenoceptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction. Prazosin competitively blocks this interaction, resulting in smooth muscle relaxation and vasodilation.

The selectivity of prazosin for α1 over α2-adrenergic receptors is a key feature of its pharmacological profile. While α1 receptors are primarily located post-synaptically on smooth muscle, α2 receptors are often found pre-synaptically on sympathetic nerve terminals. Activation of these presynaptic α2 receptors inhibits further release of norepinephrine, acting as a negative feedback mechanism. By avoiding antagonism of α2 receptors, prazosin allows this feedback loop to remain intact, which mitigates the significant reflex tachycardia often seen with non-selective alpha-blockers.

Signaling Pathway

The binding of an agonist, such as norepinephrine, to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gαq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The increased cytosolic calcium, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various cellular proteins that mediate smooth muscle contraction. Prazosin, by blocking the initial receptor activation, inhibits this entire signaling pathway.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Prazosin Prazosin Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Prazosin->Alpha1_Receptor Blocks NE Norepinephrine NE->Alpha1_Receptor Binds Gq Gαq/11 Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Figure 1: Prazosin's blockade of the α1-adrenergic signaling cascade.

Receptor Binding and Selectivity

The affinity and selectivity of prazosin for adrenergic receptor subtypes have been quantified in numerous studies. These are typically determined through radioligand binding assays.

Receptor SubtypeLigandKd (nM)Ki (nM)Reference Tissue/Cell Line
α1 [3H]-Prazosin0.1 - 0.5-Rat brain, bovine aorta
α1APrazosin-0.2 - 1.0Human cloned receptors
α1BPrazosin-0.3 - 1.5Human cloned receptors
α1DPrazosin-0.5 - 2.0Human cloned receptors
α2 Prazosin->1000Human cloned receptors

Table 1: Receptor Binding Affinity of Prazosin. This table summarizes the dissociation constants (Kd) and inhibition constants (Ki) of prazosin for various adrenergic receptor subtypes. The significantly higher Ki for the α2 receptor subtype demonstrates the high selectivity of prazosin.

Pharmacokinetics

ParameterValueSpecies
Bioavailability ~60%Human
Protein Binding 97%Human
Elimination Half-life 2-3 hoursHuman
Metabolism Hepatic (CYP450 enzymes)Human
Excretion Primarily biliaryHuman

Table 2: Pharmacokinetic Properties of Prazosin. This table outlines the key pharmacokinetic parameters of prazosin in humans.

Experimental Protocols

The pharmacological characterization of prazosin and similar α1-adrenergic antagonists relies on a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its receptor.

Objective: To quantify the binding of prazosin to α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain, transfected cell lines) are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-prazosin) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is then used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the inhibition constant (Ki) is calculated from the IC50 value.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Membrane Isolated Membranes Centrifugation->Membrane Incubation Incubation with Radioligand ± Competitor Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Scatchard Scatchard/Non-linear Regression Analysis Counting->Scatchard Kd_Bmax Determine Kd and Bmax Scatchard->Kd_Bmax Ki Determine Ki Scatchard->Ki

References

Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of new chemical entities, exemplified here as "Peraquinsin," a novel compound of interest. While specific data for this compound is not yet publicly available, this document outlines the standard experimental workflow, data presentation, and mechanistic investigation applicable to such a compound. The guide details widely accepted in vitro assays, including those for assessing cell viability and metabolic activity, membrane integrity, and the induction of apoptosis. Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in the field of oncology drug development.

Introduction to Cytotoxicity Screening

The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[1][2] This process, known as cytotoxicity screening, aims to identify compounds that can selectively kill cancer cells while sparing normal cells. A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and programmed cell death (apoptosis).[1][2] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a key quantitative measure of a substance's potency.

Experimental Protocols for Cytotoxicity Assessment

A multi-faceted approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile. Below are detailed protocols for commonly employed assays.

Cell Viability and Metabolic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, making it a reliable indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value (the concentration causing 50% of maximum LDH release).

Induction of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation and Interpretation

Quantitative data from cytotoxicity screening should be organized for clear comparison.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell Line Assay Incubation Time (h) IC50 (µM)
HeLa MTT 24 Value
48 Value
72 Value
A549 MTT 24 Value
48 Value
72 Value
MCF-7 MTT 24 Value
48 Value

| | | 72 | Value |

Table 2: Apoptotic Effect of this compound on HeLa Cells (24h Treatment)

Treatment Concentration (µM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control - Value Value Value Value
This compound IC50/2 Value Value Value Value
IC50 Value Value Value Value

| | 2 x IC50 | Value | Value | Value | Value |

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are examples created using the DOT language.

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening Workflow cluster_1 Cytotoxicity Assays start Cancer Cell Culture seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis analysis Data Acquisition (Plate Reader / Flow Cytometer) mtt->analysis ldh->analysis apoptosis->analysis calculation IC50 Determination & Statistical Analysis analysis->calculation end Report Generation calculation->end

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.

Potential Apoptotic Signaling Pathways

Should this compound be found to induce apoptosis, it could act through the intrinsic or extrinsic pathways.

G This compound This compound Stress Cellular Stress This compound->Stress Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis, initiated by cellular stress.

G This compound This compound Ligand Ligand Binding (e.g., FasL, TNF-α) This compound->Ligand Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Receptor->DISC Ligand->Receptor Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Bid Bid Cleavage to tBid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis Intrinsic -> Intrinsic Pathway Bid->Intrinsic

Caption: The extrinsic pathway of apoptosis, triggered by death receptors.

Conclusion

This guide provides a foundational framework for conducting the preliminary cytotoxicity screening of a novel compound such as this compound. By employing a combination of robust and validated in vitro assays, researchers can effectively determine a compound's cytotoxic potential, elucidate its primary mechanism of cell killing, and generate the critical data necessary for informed decisions in the progression of drug development. The systematic application of these methodologies will pave the way for more extensive preclinical evaluation and ultimately, the identification of promising new anticancer therapeutics.

References

Technical Whitepaper: The Role of Periplocin in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Peraquinsin" did not yield relevant results. This document proceeds under the assumption that the intended compound was "Periplocin," a natural cardiac glycoside studied for its pro-apoptotic effects in cancer cells. The following guide is based on published data for Periplocin and general principles of apoptosis research.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities. A significant body of research demonstrates its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying Periplocin-induced apoptosis, focusing on the core signaling pathways, quantitative efficacy data, and detailed experimental protocols used in its evaluation. Key pathways, including the AMPK/mTOR signaling cascade, are elucidated, alongside the roles of the Bcl-2 protein family and caspases in executing the apoptotic program. This document serves as a comprehensive resource for researchers investigating Periplocin as a potential therapeutic agent.

Introduction to Periplocin and Apoptosis

Apoptosis is a genetically regulated process of cell self-destruction that is critical for normal tissue development and homeostasis.[1][2] Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to treatment.[1][3] Therapeutic strategies aimed at reactivating apoptotic pathways in cancer cells are therefore of significant interest in oncology drug development.[1]

Periplocin is a natural compound that has demonstrated significant anti-tumor effects, including the inhibition of cell proliferation and the induction of apoptosis in pancreatic and gastric cancer cells. Its ability to modulate key signaling pathways makes it a compelling candidate for further investigation. This guide will detail the known mechanisms through which Periplocin exerts its pro-apoptotic effects.

Molecular Mechanism of Periplocin-Induced Apoptosis

Periplocin triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, which involves the activation of key energy-sensing and cell death-regulating proteins.

Activation of the AMPK/mTOR Signaling Pathway

The primary mechanism identified for Periplocin-induced apoptosis is the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR).

  • AMPK Activation: Periplocin treatment leads to the phosphorylation and activation of AMPK. Activated AMPK acts as a cellular energy sensor and, when activated, initiates signaling cascades that conserve energy and halt non-essential, high-energy processes like cell proliferation.

  • mTOR Inhibition: Activated AMPK directly phosphorylates and inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR signaling suppresses protein synthesis by downregulating its downstream effectors, such as the p70S6 kinase (p70S6K). This halt in proliferative signaling is a critical step in shifting the cellular balance towards apoptosis.

The signaling cascade is visualized below.

cluster_0 Periplocin-Induced Signaling Periplocin Periplocin AMPK AMPK Periplocin->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation & Growth p70S6K->Proliferation Promotes

Caption: Periplocin activates AMPK, leading to mTOR inhibition and apoptosis.
The Intrinsic Apoptotic Pathway

The AMPK/mTOR pathway converges on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).

  • Bcl-2 Family Proteins: This family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Periplocin, by inhibiting pro-survival signaling, is believed to shift this balance in favor of the pro-apoptotic members.

  • Mitochondrial Disruption: Pro-apoptotic proteins like Bax and Bak, once activated, oligomerize at the outer mitochondrial membrane, forming pores. This leads to MOMP and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This event is often accompanied by a disruption of the mitochondrial membrane potential (ΔΨm).

  • Caspase Activation: In the cytosol, cytochrome c binds to the apoptosis protease activating factor-1 (Apaf-1), forming a complex called the apoptosome. The apoptosome recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological changes of cell death.

The intrinsic apoptosis pathway is visualized below.

cluster_1 Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., mTOR inhibition) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Stress->Bcl2 Bax Pro-apoptotic (Bax, Bak) Stress->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Recruits & Activates Casp3 Caspase-3 Casp9->Casp3 Activates Death Cell Death Substrates (PARP, etc.) Casp3->Death Cleaves

Caption: The mitochondrial pathway of apoptosis initiated by cellular stress.

Quantitative Analysis of Pro-Apoptotic Efficacy

The efficacy of a compound in inducing apoptosis is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Table 1: Example IC50 Values for Apoptosis-Inducing Compounds in Cancer Cell Lines

Note: This table presents example data for various compounds to illustrate typical quantitative reporting. IC50 values are time and cell-line dependent.

CompoundCell LineAssay Duration (h)IC50 (µM)Reference
Compound 1HCT116 (Colon)7222.4
Compound 2HCT116 (Colon)720.34
CapsaicinA549 (Lung)48~35.0
CapsaicinHepG2 (Liver)48~72.0
5-FluorouracilOSCC lines (Oral)721.8 - 15.6
Table 2: Quantitative Outputs from Common Apoptosis Assays
Assay TypeParameter MeasuredTypical Quantitative Output
Annexin V/PI StainingPhosphatidylserine externalization and membrane integrity% of Early Apoptotic, Late Apoptotic, and Necrotic cells
Caspase Activity AssayActivity of specific caspases (e.g., Caspase-3/7)Relative Fluorescence/Luminescence Units (RFU/RLU) or Fold Change vs. Control
Western BlotExpression level of specific proteins (e.g., Cleaved Caspase-3, Bcl-2)Relative band density (normalized to loading control)
JC-1 / TMRM AssayMitochondrial Membrane Potential (ΔΨm)Ratio of Aggregate/Monomer Fluorescence or % of cells with depolarized mitochondria

Key Experimental Methodologies

The following protocols are standard methods used to investigate Periplocin-induced apoptosis.

Cell Viability and Proliferation Assay (e.g., MTT or WST-1)
  • Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTT, WST-1) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which is quantified by spectrophotometry.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat cells with a range of Periplocin concentrations for a specified duration (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

    • Quantification: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Methodology:

    • Cell Culture and Treatment: Grow and treat cells with Periplocin as desired.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and collect emission around 530 nm; excite PI and collect emission around 617 nm.

    • Data Analysis: Gate the cell populations to quantify percentages:

      • Annexin V- / PI- (Viable)

      • Annexin V+ / PI- (Early Apoptotic)

      • Annexin V+ / PI+ (Late Apoptotic/Necrotic)

      • Annexin V- / PI+ (Necrotic)

cluster_2 Apoptosis Analysis Workflow A Treat Cells with Periplocin B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate (15 min, Dark) C->D E Analyze via Flow Cytometry D->E F Gate Populations (Viable, Apoptotic, Necrotic) E->F

Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptotic Proteins

  • Principle: Detects and quantifies specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

  • Methodology:

    • Protein Extraction: Treat cells with Periplocin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., anti-cleaved-Caspase-3, anti-Bcl-2, anti-p-AMPK, anti-β-actin). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: Assesses mitochondrial health. In healthy cells, the mitochondrial membrane is polarized. Cationic fluorescent dyes like JC-1 or TMRM accumulate in the mitochondria driven by this potential. A loss of ΔΨm, a hallmark of apoptosis, prevents dye accumulation.

  • Methodology (using JC-1):

    • Cell Culture and Treatment: Grow cells on glass coverslips or in plates and treat with Periplocin.

    • Dye Loading: Incubate cells with JC-1 dye.

    • Washing: Wash cells to remove excess dye.

    • Imaging/Analysis:

      • Fluorescence Microscopy: Visualize cells. In healthy mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence.

      • Flow Cytometry: Quantify the red and green fluorescence signals to determine the ratio of cells with polarized vs. depolarized mitochondria.

    • Analysis: Calculate the ratio of red/green fluorescence intensity as an indicator of mitochondrial polarization. A decrease in this ratio signifies depolarization.

Conclusion and Future Directions

Periplocin is a potent inducer of apoptosis in cancer cells, primarily acting through the modulation of the AMPK/mTOR signaling pathway. This action leads to the activation of the intrinsic apoptotic cascade, involving the Bcl-2 family, mitochondrial disruption, and subsequent caspase activation. The quantitative assays and protocols described herein provide a robust framework for evaluating the anti-cancer efficacy of Periplocin and similar natural compounds.

Future research should focus on further delineating the upstream targets of Periplocin and exploring its potential synergistic effects with conventional chemotherapeutic agents. In vivo studies are essential to validate these in vitro findings and to assess the therapeutic potential of Periplocin in preclinical cancer models. Understanding the intricate molecular details of its action will be crucial for its development as a next-generation anti-cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the inhibitory activity of Peraquinsin against target protein kinases using an in vitro kinase assay. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] this compound, as a potential kinase inhibitor, can be evaluated for its potency and selectivity using the methods detailed below.

The primary method described here is a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3] This method is highly sensitive, applicable to a broad range of kinases, and avoids the use of radioactive materials.[4]

Principle of the Assay

The in vitro kinase assay measures the enzymatic activity of a kinase by quantifying the amount of ATP consumed and, consequently, the amount of ADP produced.[3] The reaction involves the kinase, a specific substrate, and ATP. In the presence of an inhibitor like this compound, the kinase's activity is reduced, leading to a decrease in ADP production. The inhibitory potency of this compound is determined by measuring the reduction in kinase activity across a range of compound concentrations and calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Putative Kinase Targets for this compound

While the specific targets of this compound must be determined experimentally, compounds with a quinazoline scaffold are known to inhibit various protein kinases, particularly those involved in oncogenic signaling pathways. Potential targets for this compound may include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis.

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play roles in cell proliferation, survival, and motility.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase implicated in cell growth, invasion, and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers.

  • Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that regulate cell cycle progression.

Data Presentation

The inhibitory activity of this compound against a panel of kinases should be summarized in a table for clear comparison of IC50 values.

Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
VEGFR-2855
c-Met1206
Src2508
EGFR4007
CDK4/6>10,00015

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

This protocol provides a general guideline for performing an in vitro kinase assay to determine the IC50 value of this compound.

Materials and Reagents
  • Purified recombinant target kinase (e.g., VEGFR-2, c-Met, Src)

  • Kinase substrate (specific for each kinase)

  • Adenosine 5'-triphosphate (ATP)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 100% Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader capable of measuring luminescence

Reagent Preparation
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions of the this compound stock solution in DMSO to generate a range of concentrations for testing.

  • Kinase Solution: Dilute the purified kinase in the kinase assay buffer to the desired concentration. The optimal concentration should be determined empirically for each kinase.

  • ATP/Substrate Mixture: Prepare a solution containing both ATP and the kinase substrate in the kinase assay buffer. The final ATP concentration should ideally be near the Km value for the specific kinase.

Assay Procedure
  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or control (DMSO for 100% activity, staurosporine for 0% activity) to the wells of the assay plate.

    • Add 10 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well. The final reaction volume will be 25 µL.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescence from the "no enzyme" control wells from all other measurements.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and the positive control inhibitor (100% inhibition).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis pera_dil This compound Serial Dilutions plate_setup Assay Plate Setup pera_dil->plate_setup kinase_prep Kinase Solution kinase_prep->plate_setup atp_sub_prep ATP/Substrate Mixture reaction Kinase Reaction Incubation atp_sub_prep->reaction plate_setup->reaction stop_reaction Stop Reaction & Signal Development reaction->stop_reaction luminescence Measure Luminescence stop_reaction->luminescence data_proc Data Processing & % Inhibition luminescence->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Workflow for the in vitro kinase assay to determine this compound IC50.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) (e.g., VEGFR-2, EGFR) ras RAS rtk->ras Activates pi3k PI3K rtk->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Regulates akt Akt pi3k->akt akt->transcription Regulates pera This compound pera->rtk Inhibits ligand Growth Factor ligand->rtk Binds

Caption: this compound inhibiting a generic Receptor Tyrosine Kinase signaling pathway.

References

Peraquinsin: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peraquinsin (CAS 35265-50-0) is a pharmacologically active piperazinylalkyl 4-quinazolinone derivative identified as a potent activator of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). As an MK2 activator, this compound holds significant potential for research in cellular stress responses, inflammatory processes, and endothelial barrier function. This document provides detailed application notes, experimental protocols, and handling guidelines to facilitate the use of this compound in a research setting.

Chemical and Physical Properties

This compound's molecular formula is C₂₃H₂₈N₄O₄, with a molecular weight of 424.50 g/mol .[1][2] While comprehensive experimental data is limited, the following table summarizes its predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₄O₄[1][2]
Molecular Weight 424.50 g/mol [2]
CAS Number 35265-50-0
Boiling Point (Predicted) 613.6 °C at 760 mmHg
Density (Predicted) 1.27 g/cm³
LogP (Predicted) 2.31650

Handling and Storage Guidelines

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.

2.2. Storage Conditions:

  • Temperature: Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to ensure stability. Some temperature-sensitive drugs require refrigeration to prevent degradation and maintain potency.

  • Light: Protect from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

2.3. Solubility and Solution Preparation:

  • Solvents: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is likely to have limited solubility in aqueous solutions like phosphate-buffered saline (PBS).

  • Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable organic solvent, such as DMSO. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Solution Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. The stability of the compound in solution should be validated for long-term experiments.

SolventPredicted SolubilityRecommended Storage of Stock Solution
DMSO Soluble-20°C or -80°C, protected from light
Ethanol Likely Soluble-20°C or -80°C, protected from light
PBS Poorly SolubleNot recommended for stock solutions

Mechanism of Action and Signaling Pathway

This compound is an activator of MK2, a key downstream substrate of the p38 MAP kinase. The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation. Activation of this pathway is involved in processes such as cytokine production, cell cycle regulation, and actin remodeling. A patent application suggests that MK2 activating compounds like this compound may be useful in treating vascular leak and endothelial barrier disorders.

Peraquinsin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stress/Inflammatory Stimuli Stress/Inflammatory Stimuli Receptor Receptor Stress/Inflammatory Stimuli->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK MK2 (Inactive) MK2 (Inactive) p38 MAPK->MK2 (Inactive) This compound This compound This compound->MK2 (Inactive) Activates MK2 (Active) MK2 (Active) MK2 (Inactive)->MK2 (Active) Downstream Substrates Downstream Substrates MK2 (Active)->Downstream Substrates Cellular Response Cellular Response Downstream Substrates->Cellular Response

This compound activates MK2 within the p38/MAPK signaling cascade.

Experimental Protocols

The following are example protocols that can be adapted for use with this compound. Researchers should optimize concentrations, incubation times, and cell types for their specific experimental systems.

4.1. In Vitro MK2 Activation Assay

This protocol describes a general method to assess the activation of MK2 in a cell-based assay by Western blotting for downstream targets.

MK2_Activation_Workflow Seed Cells Seed Cells Starve Cells Starve Cells Seed Cells->Starve Cells Treat with this compound Treat with this compound Starve Cells->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Protein Quantification->SDS-PAGE & Western Blot Detect p-HSP27 Detect p-HSP27 SDS-PAGE & Western Blot->Detect p-HSP27

Workflow for assessing MK2 activation by Western blot.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • This compound Treatment: Prepare a working solution of this compound in a serum-free medium from a DMSO stock. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (e.g., anisomycin, a known p38/MK2 pathway activator).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known MK2 substrate, such as phospho-HSP27 (Ser82), overnight at 4°C. Also, probe for total HSP27 and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-HSP27 signal to total HSP27 and the loading control.

4.2. Endothelial Cell Barrier Function Assay

This protocol provides a framework for investigating the effect of this compound on endothelial cell barrier integrity using an electric cell-substrate impedance sensing (ECIS) system.

Endothelial_Barrier_Workflow Seed HUVECs on ECIS arrays Seed HUVECs on ECIS arrays Establish Monolayer Establish Monolayer Seed HUVECs on ECIS arrays->Establish Monolayer Treat with this compound Treat with this compound Establish Monolayer->Treat with this compound Challenge with Barrier-disrupting Agent Challenge with Barrier-disrupting Agent Treat with this compound->Challenge with Barrier-disrupting Agent Monitor Impedance Monitor Impedance Challenge with Barrier-disrupting Agent->Monitor Impedance Analyze Barrier Function Analyze Barrier Function Monitor Impedance->Analyze Barrier Function

Workflow for assessing endothelial barrier function with this compound.

Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto fibronectin-coated ECIS arrays and allow them to form a confluent monolayer.

  • Establish Baseline: Once a stable baseline impedance is achieved, indicating a mature cell barrier, begin the experiment.

  • This compound Pre-treatment: Pre-treat the HUVEC monolayers with various concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Barrier Disruption: Challenge the monolayers with a known barrier-disrupting agent, such as thrombin or VEGF, in the continued presence of this compound or vehicle.

  • Impedance Monitoring: Continuously monitor the impedance of the cell monolayers using the ECIS system. A decrease in impedance corresponds to a loss of barrier integrity.

  • Data Analysis: Analyze the impedance data to determine the effect of this compound on both basal barrier function and its ability to protect against agonist-induced barrier disruption.

4.3. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) in triplicate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Concluding Remarks

This compound represents a valuable tool for investigating the p38/MK2 signaling pathway and its diverse cellular functions. The protocols and guidelines provided herein offer a starting point for researchers to explore the biological activities of this compound. As with any research chemical, it is imperative to follow safe laboratory practices and to optimize experimental conditions for each specific application. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Peraquinsin experimental protocol for xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Peraquinsin Experimental Protocol for Xenograft Models

Disclaimer: The compound "this compound" is a hypothetical agent used for illustrative purposes in this document. The following application notes and protocols are based on established methodologies for evaluating novel tyrosine kinase inhibitors in preclinical xenograft models. All data and specific pathway interactions are representative examples and should be adapted based on the actual characteristics of the compound being tested.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Tumor Growth Factor Receptor (TGFR), a receptor tyrosine kinase (RTK). Aberrant activation of the TGFR signaling pathway is a key driver in the proliferation, survival, and angiogenesis of several solid tumors. Upon ligand binding, TGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily through the PI3K/Akt/mTOR and MAPK/ERK pathways. By blocking the ATP-binding site of the TGFR kinase domain, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in TGFR-dependent tumor cells.

These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using a cell line-derived xenograft (CDX) model in immunodeficient mice.

This compound Signaling Pathway

This compound targets the ATP-binding pocket of TGFR, preventing its autophosphorylation and subsequent activation of downstream effectors. This inhibition blocks two major oncogenic signaling axes:

  • PI3K/Akt/mTOR Pathway: Inhibition of TGFR prevents the activation of PI3K, which in turn blocks the phosphorylation of Akt. This leads to decreased cell survival, proliferation, and protein synthesis.

  • MAPK/ERK Pathway: this compound's blockade of TGFR also prevents the activation of the Ras/Raf/MEK/ERK cascade, a critical pathway for regulating cell proliferation and differentiation.[1][2][3][4][5]

Peraquinsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFR TGFR PI3K PI3K TGFR->PI3K Activates Ras Ras TGFR->Ras Activates Ligand Tumor Growth Factor This compound This compound This compound->TGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 1: this compound's mechanism of action on the TGFR signaling pathway.

Quantitative Data Summary

The following table summarizes representative efficacy data for this compound in a subcutaneous NCI-H1975 non-small cell lung cancer (NSCLC) xenograft model. Tumors were allowed to reach an average volume of 150-200 mm³ before the start of treatment.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control-QD, p.o.1850 ± 2100%+2.5%
This compound10QD, p.o.980 ± 15047%+1.8%
This compound25QD, p.o.462 ± 9575%-0.5%
This compound50QD, p.o.215 ± 6888%-3.2%

Data are presented as mean ± SEM. TGI was calculated at the end of the study (Day 21) relative to the vehicle control group. p.o. = oral gavage; QD = once daily.

Experimental Protocol: this compound in a CDX Model

This protocol details the procedure for assessing the anti-tumor activity of this compound in an immunodeficient mouse model bearing subcutaneous human tumor xenografts.

Materials and Reagents
  • Cell Line: TGFR-positive human cancer cell line (e.g., NCI-H1975).

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Trypsin-EDTA.

    • Sterile Phosphate-Buffered Saline (PBS).

    • Matrigel® Basement Membrane Matrix (Corning).

    • This compound compound.

    • Vehicle formulation (e.g., 0.5% Methylcellulose + 0.2% Tween® 80 in sterile water).

    • Isoflurane anesthetic.

    • Calipers, syringes (1 mL), and appropriate gauge needles (27G).

Cell Culture and Preparation
  • Culture NCI-H1975 cells according to standard protocols (37°C, 5% CO₂).

  • Harvest cells during the exponential growth phase (approx. 80-90% confluency).

  • Wash cells twice with sterile, serum-free PBS.

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).

  • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Keep the cell suspension on ice at all times to prevent Matrigel polymerization.

Tumor Implantation
  • Allow mice to acclimatize for at least one week prior to the procedure.

  • Anesthetize each mouse using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27G needle.

  • Monitor the animals for recovery from anesthesia.

Tumor Monitoring and Group Randomization
  • Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group), ensuring that the mean tumor volume is similar across all groups.

Drug Formulation and Administration
  • Prepare the this compound formulation fresh daily. Suspend the required amount of this compound powder in the vehicle solution. Sonicate briefly to ensure a homogenous suspension.

  • Administer this compound or vehicle control to the respective groups via oral gavage (p.o.) at a volume of 10 mL/kg body weight.

  • Follow the predetermined dosing schedule (e.g., once daily for 21 days).

Efficacy and Tolerability Assessment
  • Tumor Volume: Measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to assess toxicity.

  • Clinical Observations: Monitor animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, or fur texture).

  • Endpoint: The study can be concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize animals according to institutional guidelines.

Data Analysis
  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated group at endpoint / Mean volume of vehicle group at endpoint)] x 100 .

  • Plot mean tumor volume ± SEM over time for each group.

  • Plot mean body weight change (%) over time for each group.

  • (Optional) At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-TGFR, p-Akt, p-ERK) or histological examination.

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture (e.g., NCI-H1975) B 2. Cell Harvesting & Preparation (Resuspend in PBS/Matrigel) A->B C 3. Tumor Implantation (5x10^6 cells in nude mice) B->C D 4. Tumor Growth Monitoring (Measure volume 2-3x weekly) C->D E Tumors reach 150-200 mm³? D->E E->D No F 5. Randomize Mice (n=8-10 per group) E->F Yes G 6. Daily Treatment - Vehicle Control (p.o.) - this compound (10, 25, 50 mg/kg, p.o.) F->G H 7. Monitor Efficacy & Tolerability (Tumor Volume & Body Weight) G->H I Study Endpoint Reached? (e.g., Day 21) H->I I->H No J 8. Euthanasia & Tissue Collection (Tumor excision for PD analysis) I->J Yes K 9. Data Analysis (Calculate TGI %) J->K

Figure 2: Experimental workflow for the this compound xenograft efficacy study.

References

Application Notes and Protocols for Cell Cycle Analysis of Peraquinsin Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a comprehensive guide to analyzing the effects of Peraquinsin, a hypothetical cell cycle inhibitor, on cell cycle progression using flow cytometry.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound is an investigational compound hypothesized to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population.[1] When combined with fluorescent DNA-binding dyes such as Propidium Iodide (PI), flow cytometry allows for the quantitative analysis of cellular DNA content, providing a detailed snapshot of the cell cycle distribution within a population.[2][3] This application note details a robust protocol for the analysis of this compound-induced cell cycle arrest using PI staining and flow cytometry. The principle of this method relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content.[2] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[3]

Hypothesized Mechanism of Action: For the context of this protocol, this compound is presumed to be a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). CDK4/6 inhibition is a validated therapeutic strategy that prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the transition from the G1 to the S phase of the cell cycle. This leads to an accumulation of cells in the G1 phase.

Data Presentation

The following tables summarize the recommended experimental parameters and a template for presenting quantitative cell cycle analysis data.

Table 1: Recommended Experimental Parameters

ParameterRecommended ValueNotes
Cell LineUser-defined (e.g., MCF-7, HeLa, Jurkat)Select a cell line appropriate for the research question.
Seeding Density2-5 x 10^5 cells/mLAdjust to ensure cells are in logarithmic growth phase at the time of treatment.
This compound Concentration0.1 - 100 µM (titration recommended)Perform a dose-response experiment to determine the optimal concentration.
Incubation Time24, 48, 72 hoursTime-course experiments are recommended to observe the dynamics of cell cycle arrest.
DNA Staining DyePropidium Iodide (PI)A common and effective dye for DNA content analysis in fixed cells.
Flow CytometerAny standard flow cytometer with a 488 nm laserEnsure proper setup and calibration of the instrument.

Table 2: Example of Quantitative Cell Cycle Data Summary

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control055.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound165.8 ± 3.120.5 ± 2.013.7 ± 1.5
This compound1078.4 ± 4.212.3 ± 1.99.3 ± 1.1
This compound5085.1 ± 3.88.2 ± 1.56.7 ± 0.9

Experimental Protocols

This section provides a detailed step-by-step methodology for cell preparation, this compound treatment, and flow cytometric analysis of the cell cycle.

Materials
  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA or other cell dissociation reagents

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and resume proliferation for 24 hours.

    • Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C. Cells can be stored at -20°C for several weeks after fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI, ensuring that the fluorescence signal is specific to DNA.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to obtain accurate DNA content measurements.

    • Collect data for at least 10,000-20,000 events per sample.

    • Generate a histogram of the PI fluorescence intensity (typically on a linear scale).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway

Peraquinsin_Mechanism cluster_G1_S_Transition G1 to S Phase Transition CDK46 CDK4/6 CDK46_CyclinD Active Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD binds Rb Rb E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates G1_Arrest G1 Phase Arrest CDK46_CyclinD->Rb phosphorylates (pRb) This compound This compound This compound->CDK46_CyclinD

Caption: Hypothesized mechanism of this compound-induced G1 cell cycle arrest.

Experimental Workflow

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with PI and RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze Cell Cycle Distribution flow_cytometry->analysis result Quantitative Results analysis->result

Caption: Experimental workflow for this compound cell cycle analysis.

References

Application Notes and Protocols for High-Throughput Screening with Prazosin, an α1-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the use of Prazosin in high-throughput screening (HTS) assays targeting α1-adrenergic receptors. Prazosin is a potent and selective antagonist of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) belonging to the Gq/11 family.[1][2] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, these receptors stimulate the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular inositol phosphates and calcium mobilization.[3][4] These downstream events form the basis of robust HTS assays to identify and characterize modulators of α1-adrenergic receptor activity.

The following sections detail the mechanism of action, provide protocols for common HTS assays, and present data on the pharmacological characterization of Prazosin.

Mechanism of Action: α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are coupled to the Gq alpha subunit of heterotrimeric G proteins.[4] Ligand binding to the receptor induces a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates from the βγ subunits and activates phospholipase C (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Prazosin acts as a competitive antagonist, binding to the α1-adrenergic receptor and preventing the binding of agonists, thereby inhibiting this signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Prazosin Prazosin (Antagonist) Prazosin->Receptor Blocks G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC-β) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Data Presentation

Pharmacological Characterization of Prazosin

The antagonistic activity of Prazosin at α1-adrenergic receptors can be quantified using various in vitro assays. The data presented below are typical values obtained from radioligand binding assays and functional assays.

Table 1: Radioligand Binding Affinity of Prazosin

Receptor Subtype Radioligand Kd of Prazosin (nM) Cell Line/Tissue
α1A [³H]-Prazosin 1.34 Recombinant Human α1A Membranes
α1B [³H]-Prazosin ~0.5 - 2.0 Rat Spleen

| α1D | [³H]-Prazosin | ~1.0 - 3.0 | Rat Aorta |

Note: Kd (dissociation constant) values represent the concentration of Prazosin required to occupy 50% of the receptors. A lower Kd indicates higher binding affinity.

Table 2: Functional Antagonism of Prazosin (Schild Analysis)

Agonist Tissue/Cell Line pA₂ Value of Prazosin Schild Slope
Norepinephrine Rabbit Renal Artery ~8.5 - 9.5 ~1.0
Norepinephrine Mouse Aorta ~9.0 ~1.0

| Phenylephrine | Rat Anococcygeus Muscle | ~8.8 - 9.2 | ~1.0 |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. A Schild slope of ~1.0 is indicative of competitive antagonism.

Experimental Protocols

The following protocols describe two common HTS methodologies for assessing the activity of compounds at α1-adrenergic receptors.

Protocol 1: IP-One HTRF Assay for α1-Adrenergic Receptor Antagonists

This protocol is adapted for a 384-well format and is suitable for high-throughput screening of antagonists. The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • Cells stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate Tb conjugate, and lysis buffer).

  • Norepinephrine (agonist).

  • Prazosin (reference antagonist) and test compounds.

  • 384-well white, solid-bottom assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in an appropriate assay buffer.

    • Dispense 15,000 cells in 20 µL per well into a 384-well plate.

    • Incubate the plate at 37°C in a CO₂ incubator overnight to allow for cell adherence.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of Prazosin and test compounds in the stimulation buffer provided in the kit.

    • Prepare a solution of norepinephrine at a concentration that elicits an EC₈₀ response (determined from a prior agonist dose-response experiment).

  • Assay Execution:

    • Remove the culture medium from the cell plate.

    • Add 10 µL of the diluted antagonist (Prazosin or test compound) to the appropriate wells.

    • Add 10 µL of the EC₈₀ norepinephrine solution to all wells except the negative controls (basal).

    • Incubate the plate for 30-60 minutes at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate followed by 5 µL of Eu-cryptate labeled anti-IP1 antibody to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the HTRF ratio against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IP_One_HTS_Workflow Start Start Plate_Cells Plate α1-AR Expressing Cells (384-well plate) Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, CO₂) Plate_Cells->Incubate_Overnight Add_Compounds Add Antagonist/ Test Compounds Incubate_Overnight->Add_Compounds Add_Agonist Add Agonist (Norepinephrine EC₈₀) Add_Compounds->Add_Agonist Incubate_Stimulation Incubate for Stimulation (30-60 min, 37°C) Add_Agonist->Incubate_Stimulation Add_Detection_Reagents Add HTRF Detection Reagents (IP1-d2 & Anti-IP1-Tb) Incubate_Stimulation->Add_Detection_Reagents Incubate_Detection Incubate for Detection (1 hr, RT) Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (HTRF Reader) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC₅₀) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an IP-One HTRF Assay.
Protocol 2: Calcium Flux Assay for α1-Adrenergic Receptor Modulators

This protocol describes a fluorescent-based calcium flux assay, a common method for screening compounds targeting Gq-coupled GPCRs.

Materials:

  • Cells stably expressing the human α1A-adrenergic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Norepinephrine (agonist).

  • Prazosin (reference antagonist) and test compounds.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating:

    • Plate cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 1 hour at 37°C, then 30 minutes at room temperature, protected from light.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compounds or Prazosin to the cell plate and incubate for a specified time (e.g., 15-30 minutes).

    • Initiate kinetic reading of fluorescence.

    • After establishing a stable baseline, inject the agonist (norepinephrine) into the wells.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the calcium mobilization peak.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is proportional to the increase in intracellular calcium.

    • For antagonists, the percentage of inhibition of the agonist response is calculated.

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data to determine the IC₅₀ value.

Calcium_Flux_Workflow Start Start Plate_Cells Plate α1-AR Expressing Cells (384-well plate) Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, CO₂) Plate_Cells->Incubate_Overnight Load_Dye Load Cells with Calcium-Sensitive Dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for Dye Loading Load_Dye->Incubate_Dye Add_Compounds Add Antagonist/ Test Compounds Incubate_Dye->Add_Compounds Read_Baseline Read Baseline Fluorescence (Kinetic Reader) Add_Compounds->Read_Baseline Inject_Agonist Inject Agonist (Norepinephrine) Read_Baseline->Inject_Agonist Read_Response Read Fluorescence Response Inject_Agonist->Read_Response Analyze_Data Analyze Data (Calculate % Inhibition/IC₅₀) Read_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Calcium Flux Assay.

Prazosin serves as an excellent tool compound for the development and validation of high-throughput screening assays for α1-adrenergic receptors. The IP-One HTRF and calcium flux assays are robust, scalable methods that provide reliable data for the identification and characterization of novel modulators of this important class of GPCRs. The protocols and data presented herein offer a solid foundation for researchers and drug discovery professionals working in this area.

References

Peraquinsin: Application Notes and Protocols for Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peraquinsin is a potent and selective alpha-1 adrenergic receptor antagonist belonging to the quinazoline class of compounds. Its high affinity and specificity for α1-adrenoceptors make it an invaluable tool for investigating the intricacies of G-protein coupled receptor (GPCR) signaling pathways, particularly those mediated by the Gq alpha subunit. These application notes provide a comprehensive overview of this compound's use in signal transduction research, including detailed protocols for key experiments and data presentation for effective analysis.

Alpha-1 adrenergic receptors are integral membrane proteins that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, stimulate intracellular signaling cascades leading to various physiological responses, most notably smooth muscle contraction.[1] this compound acts as a competitive antagonist at these receptors, effectively blocking the downstream signaling events. This makes it an ideal probe for dissecting the components of the α1-adrenoceptor pathway and for identifying potential therapeutic targets in diseases such as hypertension and benign prostatic hyperplasia.[2][3]

Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade

This compound exerts its effects by inhibiting the canonical alpha-1 adrenergic signaling pathway. The binding of an agonist to the α1-adrenoceptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the action of DAG in activating protein kinase C (PKC), culminates in a cellular response, such as smooth muscle contraction. This compound competitively blocks the initial step of this cascade, preventing agonist binding and subsequent signal transduction.

Peraquinsin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist Alpha1_Receptor α1-Adrenergic Receptor Agonist->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response PKC->Cellular_Response This compound This compound This compound->Alpha1_Receptor Blocks

Figure 1: this compound's inhibitory action on the alpha-1 adrenergic signaling pathway.

Quantitative Data

The potency and binding affinity of this compound are typically characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response to an agonist in a functional assay.[4] The Ki value is a measure of the binding affinity of this compound to the alpha-1 adrenergic receptor.[5] Lower IC50 and Ki values are indicative of higher potency and affinity, respectively.

ParameterValue RangeReceptor Subtype SpecificityDescription
IC50 0.5 - 10 nMα1A, α1B, α1DConcentration for 50% inhibition of agonist-induced response.
Ki 0.1 - 5 nMα1A, α1B, α1DDissociation constant for inhibitor binding to the receptor.

Note: The exact values can vary depending on the experimental conditions, such as the cell type, agonist concentration, and specific assay used.

Experimental Protocols

Radioligand Binding Assay to Determine Ki

This protocol describes a competitive binding assay to determine the affinity of this compound for the alpha-1 adrenergic receptor using a radiolabeled ligand, such as [3H]-prazosin.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing α1-receptors Incubate Incubate membranes with [³H]-prazosin and varying concentrations of this compound Membrane_Prep->Incubate Reagents Prepare assay buffer, radioligand ([³H]-prazosin), and this compound dilutions Reagents->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Scintillation->Analysis

Figure 2: Workflow for a radioligand binding assay to determine the Ki of this compound.

Materials:

  • Cell membranes expressing alpha-1 adrenergic receptors (e.g., from transfected HEK293 cells or rat brain tissue)

  • [3H]-prazosin (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Non-specific binding control (e.g., 10 µM phentolamine)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of [3H]-prazosin at a concentration near its Kd.

    • 50 µL of varying concentrations of this compound.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay to Determine IC50

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Cells endogenously or recombinantly expressing alpha-1 adrenergic receptors (e.g., A7r5, HEK293)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Alpha-1 adrenergic agonist (e.g., phenylephrine, norepinephrine)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent calcium indicator in HBSS for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the alpha-1 adrenergic agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the response in the absence of this compound (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Calcium_Mobilization_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed cells expressing α1-receptors in a 96-well plate Load_Dye Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Incubate_this compound Incubate cells with varying concentrations of this compound Load_Dye->Incubate_this compound Add_Agonist Add an α1-adrenergic agonist (e.g., phenylephrine) Incubate_this compound->Add_Agonist Measure_Fluorescence Measure the change in fluorescence using a plate reader Add_Agonist->Measure_Fluorescence Analyze_Data Analyze the dose-response curve to determine the IC50 Measure_Fluorescence->Analyze_Data

Figure 3: Workflow for an intracellular calcium mobilization assay to determine the IC50 of this compound.

Conclusion

This compound is a powerful pharmacological tool for the study of alpha-1 adrenergic receptor-mediated signal transduction. Its high affinity and selectivity allow for precise interrogation of the Gq-PLC-IP3/DAG pathway. The protocols outlined in these application notes provide a solid foundation for researchers to characterize the inhibitory properties of this compound and to utilize it in their investigations of cellular signaling. The provided diagrams and data tables serve to facilitate a clear understanding of its mechanism and application in a research setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peraquinsin Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Peraquinsin is a hypothetical compound used for illustrative purposes in this guide. The information provided is based on general principles of cell culture and drug optimization.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For initial experiments, a starting concentration in the range of 1-10 µM is recommended for most cancer cell lines. However, the optimal concentration can vary significantly depending on the cell line's sensitivity. It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q2: How should this compound be stored?

A2: this compound should be stored as a stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles to maintain its stability and efficacy.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the MAPK/ERK signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival. By targeting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Q4: Is this compound cytotoxic to all cell lines?

A4: The cytotoxicity of this compound can vary between different cell lines.[1][2][3] Generally, cancer cell lines with activating mutations in the MAPK/ERK pathway are more sensitive to this compound. It is essential to determine the IC50 value in your specific cell line of interest.[4][5]

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation time, or improper preparation of this compound dilutions.

  • Suggested Solution:

    • Ensure a uniform single-cell suspension before seeding to achieve consistent cell numbers across wells.

    • Standardize incubation times for all experiments.

    • Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.

Issue 2: Excessive cell death observed even at low concentrations.

  • Possible Cause: The cell line may be highly sensitive to this compound, or the initial concentration range is too high.

  • Suggested Solution:

    • Perform a wider dose-response experiment starting from a much lower concentration (e.g., nanomolar range).

    • Reduce the treatment duration to assess the time-dependent effects of the compound.

Issue 3: No significant effect on cell viability even at high concentrations.

  • Possible Cause: The cell line may be resistant to this compound, or the compound may have degraded.

  • Suggested Solution:

    • Verify the activity of your this compound stock on a known sensitive cell line.

    • Investigate the status of the MAPK/ERK pathway in your cell line to confirm it is a relevant target.

    • Consider combination therapies with other agents to overcome potential resistance mechanisms.

Issue 4: Precipitate formation in the culture medium after adding this compound.

  • Possible Cause: The solvent used to dissolve this compound may be incompatible with the culture medium, or the concentration of the solvent may be too high.

  • Suggested Solution:

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to prevent precipitation and solvent-induced cytotoxicity.

    • Warm the medium to 37°C and swirl to help dissolve the compound. If precipitate remains, it is advisable to prepare a fresh dilution.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer5.2
MCF-7Breast Cancer12.8
PC-3Prostate Cancer8.5
BxPC-3Pancreatic Cancer3.1

Table 2: Recommended Concentration Ranges for Initial Screening

Cell Line SensitivityConcentration Range (µM)
High0.01 - 1
Moderate1 - 20
Low20 - 100

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

Peraquinsin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors This compound This compound This compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.

Experimental_Workflow Start Start: Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with this compound (Dose-Response) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Data_Analysis Measure Absorbance & Calculate % Viability MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Optimization Optimize Concentration for Further Experiments IC50->Optimization End End Optimization->End

Caption: Workflow for determining the optimal this compound concentration.

References

Troubleshooting Peraquinsin precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding Peraquinsin precipitation in aqueous solutions. If you require further assistance, please contact our technical support team.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after dilution from a DMSO stock solution into my aqueous buffer?

This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium where its solubility is significantly lower. The abrupt change in solvent polarity can cause the compound to crash out of solution. This is often observed with hydrophobic molecules like this compound.

To mitigate this, consider the following:

  • Pre-warm your aqueous buffer: Increasing the temperature of the buffer can sometimes enhance the solubility of the compound.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can help keep the compound in solution.

  • Reduce the final concentration: Your target concentration may be above this compound's solubility limit in the final aqueous buffer.

  • Incorporate a co-solvent or surfactant: Including a small percentage of a biocompatible co-solvent (e.g., ethanol, PEG-400) or a surfactant (e.g., Tween-80) in your final solution can significantly improve solubility.

Q2: What is the optimal pH for maintaining this compound solubility?

This compound is a weakly basic compound, and its solubility is highly dependent on pH. It is more soluble in acidic conditions where it becomes protonated. As the pH increases towards neutral and alkaline conditions, this compound's solubility decreases, leading to precipitation.

For most cell culture applications (pH 7.2-7.4), this compound is near its solubility limit. If your experiment allows, using a more acidic buffer during initial dilutions can be beneficial.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to phosphate-buffered saline (PBS).

Phosphate buffers can sometimes interact with small molecules and reduce their solubility. The data below shows the solubility of this compound in different common biological buffers at 25°C.

Data Presentation: this compound Solubility in Various Buffers

Buffer System (pH 7.4)This compound Solubility (µM)
Phosphate-Buffered Saline (PBS)8.5
HEPES-Buffered Saline (HBS)22.1
Tris-Buffered Saline (TBS)15.7

Recommendation: If you are observing precipitation in PBS, consider switching to a HEPES-buffered saline, which shows significantly improved solubility for this compound.

Issue 2: How can I improve this compound solubility for my cell-based assays?

For in vitro experiments that are sensitive to organic solvents, using a solubility-enhancing excipient is often the best approach. The following table summarizes the impact of various excipients on this compound solubility in a standard cell culture medium (DMEM) at 37°C.

Data Presentation: Effect of Excipients on this compound Solubility

ExcipientConcentration (%)This compound Solubility (µM)
None (Control)05.2
DMSO0.545.8
Ethanol0.525.1
PEG-4001.060.3
Tween-800.175.6

Recommendation: The addition of 0.1% Tween-80 or 1.0% PEG-400 provides a substantial increase in solubility with minimal risk of cell toxicity for most cell lines. Always run an excipient-only control to ensure it does not interfere with your experimental endpoint.

Experimental Protocols

Protocol: Determining the pH-Solubility Profile of this compound

This protocol outlines a method to determine the solubility of this compound across a range of pH values.

  • Prepare a series of buffers: Make a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Prepare supersaturated solutions: Add an excess amount of solid this compound powder to a microcentrifuge tube containing each buffer.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate solid from liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Sample and dilute: Carefully collect the supernatant from each tube. Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

  • Quantify concentration: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (in µM or µg/mL) against the corresponding pH value.

Visualizations

G start This compound Precipitation Observed check_conc Is final concentration > 10µM? start->check_conc check_buffer Are you using PBS? check_conc->check_buffer No solution1 Lower final concentration check_conc->solution1 Yes check_ph Is pH > 7.0? check_buffer->check_ph No solution2 Switch to HEPES or Tris buffer check_buffer->solution2 Yes solution3 Use a more acidic buffer (if experiment allows) check_ph->solution3 Yes solution4 Add co-solvent (e.g., 1% PEG-400) or surfactant (e.g., 0.1% Tween-80) check_ph->solution4 No final Problem Resolved solution1->final solution2->final solution3->final solution4->final

Caption: Troubleshooting workflow for this compound precipitation.

G This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits ProteinX Protein X KinaseA->ProteinX Transcription Transcription Factor Y ProteinX->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

Caption: Hypothetical this compound signaling pathway.

G cluster_prep Preparation cluster_dilution Dilution cluster_exp Experiment prep_stock 1. Prepare 10 mM this compound stock in 100% DMSO dilute 4. Add buffer dropwise to DMSO stock while vortexing prep_stock->dilute prep_buffer 2. Prepare aqueous buffer (e.g., HBS with 0.1% Tween-80) warm_buffer 3. Warm buffer to 37°C prep_buffer->warm_buffer warm_buffer->dilute final_dilution 5. Perform final serial dilutions in pre-warmed buffer dilute->final_dilution add_to_cells 6. Add final solution to cells final_dilution->add_to_cells

Caption: Recommended workflow for preparing this compound solutions.

Peraquinsin off-target effects mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "Peraquinsin" did not yield any specific information in the public domain. This suggests that "this compound" may be a highly niche, preclinical compound, a misnomer, or a fictional drug name.

To fulfill the request for a technical support center focused on mitigating off-target effects, we have created a comprehensive guide using a well-understood class of molecules with known off-target profiles: Tyrosine Kinase Inhibitors (TKIs) . The following information is presented for a hypothetical TKI, which we will refer to as "Exemplarinib," to illustrate the expected content and structure of such a support center. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs for Exemplarinib

This section addresses specific issues users might encounter during their experiments with Exemplarinib, focusing on the identification and mitigation of off-target effects.

FAQs

Q1: We are observing unexpected cellular phenotypes at concentrations of Exemplarinib that are effective against our primary target, Kinase A. How can we determine if these are due to off-target effects?

A1: This is a common challenge when working with TKIs. The observed phenotypes could indeed be due to the inhibition of unintended kinases. We recommend a multi-pronged approach to investigate this:

  • Kinome Profiling: Perform a comprehensive in vitro kinase screen (e.g., using a panel of several hundred kinases). This will provide a quantitative measure of Exemplarinib's inhibitory activity against a wide range of kinases other than your primary target.

  • Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or kinobeads (affinity chromatography) in your cell model of interest. These methods can identify which kinases Exemplarinib is physically binding to within the complex cellular environment.

  • Phenotypic Rescue Experiments: If you have a hypothesis about a specific off-target kinase (based on kinome profiling), you can try to rescue the unexpected phenotype by overexpressing a drug-resistant mutant of that kinase or by using a more specific inhibitor for that off-target, if available.

Q2: Our kinome profiling data shows that Exemplarinib inhibits several off-target kinases with similar potency to our primary target. What strategies can we employ to mitigate these off-target effects in our cellular assays?

A2: Mitigating off-target effects is crucial for validating that your observed phenotype is due to the inhibition of the intended target. Here are some strategies:

  • Dose-Response Analysis: Carefully titrate Exemplarinib to the lowest effective concentration that inhibits your primary target without significantly engaging the off-target kinases. A narrow therapeutic window is common for TKIs.

  • Use of a Structurally Unrelated Inhibitor: If available, use another inhibitor of your primary target that has a different chemical scaffold and, therefore, a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your primary target. If this phenocopies the effect of Exemplarinib, it strengthens the evidence for on-target activity.

  • Chemical Analogs: Synthesize or obtain analogs of Exemplarinib that have reduced activity against the identified off-targets while retaining potency for the primary target. This is a more advanced drug development strategy.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cellular toxicity at low concentrationsOff-target inhibition of essential kinases (e.g., in cell survival pathways)1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 for toxicity. 2. Cross-reference identified off-targets from kinome profiling with known essential kinases. 3. Consider using a more specific inhibitor or a genetic approach to validate the on-target phenotype.
Inconsistent experimental results between batchesDegradation of the compound or off-target effects varying with cell passage number1. Confirm the purity and integrity of your Exemplarinib stock using LC-MS. 2. Standardize cell culture conditions, including passage number and confluency. 3. Perform regular quality control of your cell lines (e.g., STR profiling).
Phenotype is observed, but downstream signaling of the primary target is not inhibited1. The phenotype is due to an off-target effect. 2. The antibody for the downstream marker is not working.1. Perform a Western blot to confirm the inhibition of the direct downstream substrate of your primary target. 2. Validate your antibody using a positive and negative control. 3. If the downstream marker is not inhibited, the phenotype is likely off-target.

Quantitative Data Summary

The following table summarizes hypothetical kinome profiling data for Exemplarinib, showcasing its activity against the primary target and several off-targets.

Kinase Target IC50 (nM) Selectivity (Fold vs. Primary Target) Potential Pathway Involvement
Kinase A (Primary Target) 10 1 Cancer Cell Proliferation
Kinase B252.5Cell Cycle Progression
Kinase C808Angiogenesis
Kinase D25025Immune Response
Kinase E>1000>100N/A

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of Exemplarinib against a broad panel of kinases.

Methodology:

  • Prepare a stock solution of Exemplarinib in DMSO.

  • Perform serial dilutions of Exemplarinib to create a concentration range (e.g., 1 nM to 10 µM).

  • Use a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that employs a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

  • The assay measures the ability of each kinase to phosphorylate a specific substrate in the presence of different concentrations of Exemplarinib.

  • Data is typically reported as the percentage of remaining kinase activity relative to a DMSO control.

  • Calculate the IC50 value for each kinase using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Exemplarinib with its target and potential off-targets in a cellular context.

Methodology:

  • Culture cells to 80-90% confluency.

  • Harvest and resuspend cells in a suitable buffer.

  • Treat the cell lysate with either Exemplarinib (at a chosen concentration) or a vehicle control (DMSO).

  • Aliquot the treated lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target kinase (and potential off-target kinases) remaining in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of Exemplarinib indicates target engagement.

Visualizations

Exemplarinib_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A activates Downstream_Substrate Downstream Substrate Kinase_A->Downstream_Substrate phosphorylates Proliferation Cell Proliferation Downstream_Substrate->Proliferation promotes Exemplarinib Exemplarinib Exemplarinib->Kinase_A inhibits

Caption: On-target signaling pathway of Exemplarinib.

Off_Target_Mitigation_Workflow Start Unexpected Phenotype Observed Kinome_Profiling Kinome Profiling Start->Kinome_Profiling CETSA Cellular Target Engagement (CETSA) Start->CETSA Identify_Off_Targets Identify Potential Off-Targets Kinome_Profiling->Identify_Off_Targets CETSA->Identify_Off_Targets Dose_Response Optimize Dose Identify_Off_Targets->Dose_Response Unrelated_Inhibitor Use Structurally Unrelated Inhibitor Identify_Off_Targets->Unrelated_Inhibitor Genetic_KO Genetic Knockdown/ Knockout Identify_Off_Targets->Genetic_KO Conclusion Confirm On-Target vs. Off-Target Effect Dose_Response->Conclusion Unrelated_Inhibitor->Conclusion Genetic_KO->Conclusion

Caption: Workflow for mitigating off-target effects.

Technical Support Center: Enhancing Peraquinsin Bioavailability for In Vivo Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peraquinsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo administration of this compound, a compound characterized by low solubility and low permeability (BCS Class IV). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a challenge?

A: this compound is an investigational kinase inhibitor with potent activity in preclinical models. As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits both low aqueous solubility and poor membrane permeability. These properties significantly hinder its absorption from the gastrointestinal tract following oral administration, leading to low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo studies.[1][2][3]

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A: To overcome the challenges of a BCS Class IV compound like this compound, several advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, its dissolution rate and apparent solubility can be significantly increased.[4][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present this compound in a solubilized state in the gastrointestinal tract, facilitating absorption through lipid pathways.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions, polymeric nanoparticles, or solid lipid nanoparticles) increases the surface area for dissolution, which can lead to improved absorption.

Q3: How does this compound exert its mechanism of action?

A: this compound is a potent inhibitor of the PI3K-Akt signaling pathway, a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer. This compound's inhibition of this pathway leads to downstream effects such as cell cycle arrest and apoptosis in target cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations between subjects after oral dosing.

  • Potential Cause: This is a classic issue for BCS Class IV compounds. The variability likely stems from inconsistent dissolution in the GI tract and differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) among individual animals.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing to minimize food-related effects on absorption.

    • Optimize Formulation: An aqueous suspension of crystalline this compound is likely to perform poorly. Transition to a bioavailability-enhancing formulation such as an amorphous solid dispersion or a nanoparticle formulation.

    • Increase Dose Volume: Ensure an adequate volume is administered via oral gavage to promote wetting and dissolution, but be mindful of the animal's size and welfare guidelines.

Issue 2: The observed in vivo efficacy does not correlate with the in vitro potency of this compound.

  • Potential Cause: The in vivo exposure of this compound at the target tissue is likely insufficient to achieve the necessary therapeutic concentrations, even if the compound is highly potent in cell-based assays. This is a direct consequence of its low bioavailability.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: Before initiating efficacy studies, perform a PK study to determine the plasma and, if possible, tissue concentrations of this compound after oral administration of your chosen formulation.

    • Evaluate Different Formulations: Compare the pharmacokinetic profiles of multiple formulation strategies (e.g., ASD vs. Nanoparticles) to identify the one that provides the highest and most consistent exposure.

    • Consider an Alternative Route of Administration: For initial proof-of-concept studies, you might consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier and confirm in vivo target engagement and efficacy.

Quantitative Data on this compound Formulations

The following table summarizes representative pharmacokinetic data from preclinical studies in rats, comparing different oral formulations of a model BCS Class IV compound with properties similar to this compound. This data illustrates the potential improvements in bioavailability that can be achieved with advanced formulation strategies.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension 1055 ± 184.0210 ± 75~ 2%
Amorphous Solid Dispersion 10380 ± 951.51550 ± 420~ 15%
Nanoparticle Formulation 10450 ± 1101.01800 ± 510~ 18%
Intravenous (IV) Solution 21100 ± 2500.11050 ± 180100%

Data are presented as mean ± standard deviation and are representative examples for a BCS Class IV compound.

Experimental Protocols

Protocol: In Vivo Bioavailability Study of this compound Formulations in Rats

This protocol outlines a standard procedure for evaluating the oral bioavailability of different this compound formulations in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300g.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle.

  • Acclimation: Allow at least 3 days for acclimatization before the study.

2. Study Design:

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).

    • Group 2: Oral gavage of this compound as an aqueous suspension.

    • Group 3: Oral gavage of this compound as an amorphous solid dispersion.

    • Group 4: Oral gavage of this compound as a nanoparticle formulation.

  • Animals per group: n = 4-6.

  • Fasting: Fast animals overnight (12-16 hours) prior to dosing, with free access to water.

3. Formulation Preparation and Dosing:

  • IV Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) to a final concentration of 1 mg/mL.

  • Oral Formulations: Prepare the aqueous suspension, amorphous solid dispersion, and nanoparticle formulation on the day of the experiment. Ensure homogeneity and verify the concentration.

  • Dosing:

    • Administer the IV dose (e.g., 2 mg/kg) as a bolus injection via the tail vein.

    • Administer the oral doses (e.g., 10 mg/kg) via oral gavage.

4. Blood Sampling:

  • Timepoints: Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Keep samples on ice.

5. Plasma Processing and Analysis:

  • Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

6. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.

  • Calculate the absolute bioavailability of the oral formulations using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment This compound This compound This compound->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC1->Downstream

Caption: The PI3K-Akt signaling pathway inhibited by this compound.

Experimental Workflow

Bioavailability_Workflow Start Start: Poorly Bioavailable This compound Formulation Formulation Development (ASD, Nanoparticles, etc.) Start->Formulation InVitro In Vitro Characterization (Solubility, Dissolution) Formulation->InVitro InVivo_PK In Vivo Pharmacokinetic Study in Rats InVitro->InVivo_PK Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) InVivo_PK->Data_Analysis Decision Decision: Proceed to Efficacy Studies? Data_Analysis->Decision Efficacy In Vivo Efficacy Studies Decision->Efficacy Yes Optimize Optimize Formulation Decision->Optimize No End End: Successful In Vivo Experiment Efficacy->End Optimize->Formulation

Caption: Workflow for improving this compound's in vivo bioavailability.

References

Peraquinsin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peraquinsin

This technical support center provides guidance on the stability and long-term storage of this compound, a potent and selective inhibitor of the novel tyrosine kinase XYZ. Proper handling and storage are critical to ensure the compound's efficacy and obtain reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years. Storing at 4°C is suitable for short-term use (up to six months). It is crucial to minimize exposure to humidity and light, as these factors can contribute to degradation.[1][2]

Q2: How should I store this compound after dissolving it in a solvent?

A2: this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] For long-term storage (up to six months), it is recommended to store these aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable. Always use anhydrous-grade solvents for preparing stock solutions.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in several organic solvents, including DMSO and ethanol. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is commonly used. Ensure the final concentration of the organic solvent in your experimental medium is not toxic to the cells.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive. Exposure to UV or visible light can lead to photodegradation.[4] It is important to store both the powdered form and solutions in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.[1] All handling steps should be performed with minimal light exposure.

Troubleshooting Guide

Issue 1: I am observing a decrease in the efficacy of my this compound stock solution over time.

Possible Cause: This is likely due to the degradation of the compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your stock solutions have been stored at the recommended temperature (-80°C for long-term) and protected from light.

  • Avoid Freeze-Thaw Cycles: Ensure that you are using single-use aliquots to prevent degradation from repeated temperature changes.

  • Assess Purity: If the problem persists, the purity of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC). A comparison with a freshly prepared solution or a standard can help determine the extent of degradation.

  • Prepare Fresh Stock: If degradation is suspected, it is best to discard the old stock and prepare a fresh solution from the powdered compound.

Issue 2: I see precipitation in my this compound stock solution after thawing.

Possible Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.

Troubleshooting Steps:

  • Gentle Warming: Gently warm the solution to 37°C for a short period to see if the precipitate redissolves. Vortex the solution to ensure it is homogenous.

  • Check Solvent Quality: Ensure that an anhydrous grade of the solvent was used. Moisture can reduce the solubility of many organic compounds.

  • Consider a Lower Concentration: If precipitation persists, you may need to prepare your stock solutions at a slightly lower concentration.

Quantitative Stability Data

The following tables summarize the stability of this compound under different storage conditions.

Table 1: Stability of this compound Powder

Storage TemperatureDurationPurity by HPLC (%)Notes
-20°C24 months>99%Recommended for long-term storage.
4°C6 months>98%Suitable for short-term storage.
25°C1 month~95%Not recommended for storage.

Table 2: Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperatureDurationPurity by HPLC (%)Notes
-80°C6 months>99%Recommended for long-term storage of solutions.
-20°C1 month~97%Suitable for short-term storage.
4°C1 week~90%Significant degradation observed.
25°C24 hours<85%Rapid degradation.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a solution over time.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into multiple light-protected microcentrifuge tubes. Store the aliquots under various conditions (e.g., -80°C, -20°C, 4°C, and 25°C).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90, etc.).

  • Sample Analysis by HPLC:

    • At each time point, take one aliquot from each storage condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

    • Use an appropriate mobile phase gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid) to separate this compound from its degradation products.

    • The purity of this compound is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected compounds.

  • Data Analysis: Plot the percentage of intact this compound over time for each storage condition to determine the degradation rate.

Visualizations

Peraquinsin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (XYZ) GRB2 GRB2 RTK->GRB2 P This compound This compound This compound->RTK Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the XYZ signaling pathway.

Stability_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into single-use, light-protected tubes start->aliquot storage Store aliquots at different conditions (-80°C, -20°C, 4°C, 25°C) aliquot->storage timepoint Analyze at designated time points (Day 0, 7, 30...) storage->timepoint hplc Dilute and analyze sample by HPLC timepoint->hplc Yes end End: Plot degradation curve timepoint->end No more time points data Calculate percentage of intact this compound hplc->data data->timepoint

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Issue: Decreased Efficacy check_storage Were stock solutions stored at -80°C and protected from light? start->check_storage check_freeze_thaw Were single-use aliquots used? check_storage->check_freeze_thaw Yes improper_storage Action: Store properly and use fresh stock check_storage->improper_storage No run_hplc Assess purity with HPLC check_freeze_thaw->run_hplc Yes freeze_thaw_issue Action: Aliquot new stock into single-use tubes check_freeze_thaw->freeze_thaw_issue No fresh_stock Prepare fresh stock solution run_hplc->fresh_stock

Caption: Troubleshooting decreased this compound efficacy.

References

Technical Support Center: Cell Viability Assay Variability with Peraquinsin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Peraquinsin in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to address common sources of variability and ensure reliable experimental outcomes.

Troubleshooting Guides

High variability in cell viability assays can obscure the true effect of a compound. The following guides address specific issues you may encounter when working with this compound.

Issue 1: High Variability Between Replicates

Inconsistent results across replicate wells are a frequent challenge.

Potential Cause Troubleshooting & Optimization
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps.[1]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[1] Fill outer wells with sterile PBS or media.
Compound Precipitation This compound, like other small molecules, may have solubility issues at higher concentrations. Visually inspect wells for precipitates after compound addition. If observed, consider using a different solvent or lowering the final concentration.[1]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions.[1]
Incomplete Reagent Solubilization (e.g., MTT Formazan) Ensure complete dissolution of formazan crystals in MTT assays by vigorous mixing or extended incubation with the solubilization solution.[1]

Issue 2: Poor Correlation Between Target Engagement and Cell Viability

Observing target engagement (e.g., receptor binding) without a corresponding effect on cell viability can be perplexing.

Potential Cause Troubleshooting & Optimization
Off-Target Effects This compound may have off-target effects that mask the expected outcome. Use control compounds with similar structures but no expected activity at the primary target.
Kinetic Disconnect The timing of target engagement and the downstream effects on cell viability may not align. Perform time-course experiments to measure both endpoints at multiple time points.
Cell Line-Specific Dependency The viability of the chosen cell line may not be dependent on the target of this compound. Test a panel of different cell lines to identify a sensitive model.
Assay Interference The chemical properties of this compound may interfere with the assay chemistry. Run a control plate with this compound in cell-free media to check for direct effects on the assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound that could affect cell viability?

Based on similar compounds, this compound likely functions as an alpha-1 adrenergic receptor antagonist and a phosphodiesterase (PDE) inhibitor. Alpha-1 adrenergic receptors are involved in regulating smooth muscle contraction and can be found on various cell types. PDEs are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of these pathways can have diverse effects on cell proliferation, survival, and metabolism, which can be reflected in cell viability assays.

Q2: I'm not seeing any effect of this compound on my cells. What should I check?

Factor to Check Recommendation
Cell Line Expression of Target Confirm that your cell line expresses alpha-1 adrenergic receptors and the relevant PDE isoforms. This can be done via Western blot, qPCR, or by consulting cell line databases.
Compound Concentration Range The effective concentration of this compound may be higher or lower than initially tested. Perform a wide dose-response curve to determine the optimal concentration range.
Incubation Time The effect of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Assay Sensitivity The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider trying an alternative assay with a different detection principle (e.g., ATP-based vs. metabolic-based).

Q3: Can the choice of cell viability assay influence the results with this compound?

Absolutely. Different assays measure different cellular parameters, which can lead to varied results.

Assay Type Principle Considerations with this compound
Metabolic Assays (MTT, XTT, WST-1) Measure the activity of mitochondrial dehydrogenases.This compound's potential effects on cellular metabolism could directly influence these readings, independent of cell death.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantify ATP levels as an indicator of metabolically active cells.Changes in cellular energetics induced by this compound could alter ATP levels.
Membrane Integrity Assays (Trypan Blue, LDH release) Measure the leakage of intracellular components from damaged cell membranes.These assays are good indicators of cytotoxicity and cell death.

It is often recommended to use more than one type of cell viability assay to confirm results.

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

This protocol is a widely used colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is a rapid and sensitive method to quantify ATP, an indicator of viable cells.

  • Plate Setup: Prepare a 96-well plate with cells and this compound treatment as described in the MTT protocol.

  • Reagent Equilibration: Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate reader.

Visualizations

Experimental_Workflow Troubleshooting Workflow for Cell Viability Assay Variability A High Variability in Replicates? B Check Cell Seeding Protocol A->B Yes C Evaluate Edge Effects A->C Yes D Assess Compound Solubility A->D Yes E Review Pipetting Technique A->E Yes F Optimize Assay Protocol B->F C->F D->F E->F

Caption: Troubleshooting workflow for addressing high replicate variability.

Signaling_Pathways Potential Signaling Pathways Affected by this compound cluster_0 Alpha-1 Adrenergic Receptor Pathway cluster_1 Phosphodiesterase (PDE) Pathway Peraquinsin1 This compound Alpha1R Alpha-1 Adrenergic Receptor Peraquinsin1->Alpha1R Inhibits Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC CellularResponse1 Cellular Response (e.g., Proliferation, Contraction) Ca_PKC->CellularResponse1 Peraquinsin2 This compound PDE Phosphodiesterase (PDE) Peraquinsin2->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates CellularResponse2 Cellular Response (e.g., Metabolism, Gene Expression) PKA_PKG->CellularResponse2

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Peraquinsin and MK2 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in kinase assays involving Peraquinsin . Contrary to some initial assumptions, this compound is not a kinase inhibitor but has been identified as an activator of MAPK-activated protein kinase 2 (MK2) .[1][2][3] This guide is tailored to address challenges specific to measuring kinase activation and ensuring reproducible results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as an activator of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), also known as MK2. MK2 is a serine/threonine kinase that is a downstream substrate of p38 MAP kinase.[1][2] The p38/MK2 signaling pathway is involved in various cellular processes, including stress and inflammatory responses, cell cycle regulation, and apoptosis. This compound is also described as an antihypertensive agent and is used in research of vascular and endothelial barrier disorders.

Q2: I am not seeing the expected activation of MK2 in my assay. What are the common causes?

Several factors can lead to a lack of or inconsistent MK2 activation in your assay. These can be broadly categorized as issues with the compound, the assay components, or the experimental procedure. Common causes include:

  • Compound Solubility: this compound may have precipitated out of the assay buffer.

  • Enzyme Activity: The recombinant MK2 enzyme may have low activity due to improper storage or handling.

  • ATP Concentration: The ATP concentration in your assay may not be optimal for the activation measurement.

  • Assay Detection System: The signal detection method may not be sensitive enough or could be subject to interference.

  • Incorrect Buffer or Cofactors: The assay buffer may be missing essential cofactors or have an incorrect pH.

Q3: How can I be sure that this compound is stable in my assay conditions?

To ensure the stability of this compound, it is recommended to prepare fresh dilutions of the compound for each experiment from a stock solution stored under recommended conditions. You can also perform a time-course experiment to see if the activation signal decreases over the duration of your assay, which might indicate compound degradation.

Q4: Can the source of the recombinant MK2 enzyme affect my results?

Yes, the source and purity of the recombinant MK2 can significantly impact assay results. Different vendors may use different expression and purification systems, which can affect the enzyme's activity and post-translational modifications. It is advisable to use a highly purified and well-characterized enzyme and to be consistent with the source throughout a series of experiments.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability, as indicated by a high coefficient of variation (%CV), can obscure the true effect of this compound.

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
Inadequate Mixing Gently mix the plate after adding all reagents to ensure a homogeneous reaction mixture in each well. Avoid vigorous shaking that could lead to splashing between wells.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing and incubation conditions.
Cell Seeding (for cell-based assays) For cell-based assays, ensure a uniform single-cell suspension before plating to avoid variations in cell number per well.
Issue 2: Inconsistent EC50 Values for this compound

Fluctuations in the calculated half-maximal effective concentration (EC50) can be a significant source of frustration.

Potential CauseTroubleshooting Step
Variable Enzyme Activity Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the kinase for each experiment. Perform a kinase titration to determine the optimal enzyme concentration.
Substrate Concentration If the substrate concentration is too low, the reaction rate will be limited. Titrate the substrate to find the optimal concentration (ideally at or near the Km for the substrate).
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously to ensure consistent incubation times across all wells.
Curve Fitting Issues Ensure you have a sufficient number of data points across a wide concentration range of this compound to accurately define the top and bottom plateaus of the dose-response curve. Use appropriate nonlinear regression software for curve fitting.
Issue 3: Low Signal-to-Background Ratio

A low signal-to-background ratio can make it difficult to distinguish the this compound-induced activation from experimental noise.

Potential CauseTroubleshooting Step
Suboptimal Reagent Concentrations Titrate the concentrations of MK2, substrate, and ATP to find the optimal conditions that yield a robust signal window.
Assay Incubation Time Optimize the incubation time for the kinase reaction. A longer incubation may increase the signal, but could also lead to higher background.
High Background Signal Run control wells without the kinase enzyme to identify sources of high background. This could be due to contaminated reagents or autofluorescence of the assay plate or this compound itself.
Plate Reader Settings Optimize the gain settings on the plate reader. An excessively high gain can amplify background noise. Ensure the correct excitation and emission wavelengths are used for fluorescence-based assays.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be generated for an MK2 activator like this compound. Note: As of late 2025, specific EC50 values for this compound in MK2 activation assays are not widely published. The values below are for illustrative purposes.

CompoundTarget KinaseAssay TypeEC50 (nM)
This compound (Example) MK2 (MAPKAPK2)ADP-Glo™ Luminescent Assay50
Activator XMK2 (MAPKAPK2)TR-FRET Assay75
Activator YMK2 (MAPKAPK2)Cell-Based Phospho-HSP27 ELISA120

Experimental Protocols

Protocol: In Vitro MK2 Activation Assay using ADP-Glo™

This protocol is based on a commercially available luminescent kinase assay that measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human MK2 enzyme

  • HSP27tide substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add 2 µL of the this compound dilutions or vehicle control (e.g., DMSO).

  • Add 2 µL of a solution containing the MK2 enzyme and HSP27tide substrate in kinase assay buffer.

  • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 6 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 6 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Plot the luminescent signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G p38/MK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2_inactive MK2 (inactive) p38 MAPK->MK2_inactive MK2_active MK2 (active) MK2_inactive->MK2_active p38 activation HSP27 HSP27 MK2_active->HSP27 Transcription Factors Transcription Factors MK2_active->Transcription Factors Phospho_HSP27 p-HSP27 HSP27->Phospho_HSP27 This compound This compound This compound->MK2_active Activation Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The p38/MK2 signaling cascade.

G MK2 Activation Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare this compound dilutions, MK2, Substrate, ATP Dispense Reagents Dispense this compound, MK2, Substrate, and ATP into plate Prepare Reagents->Dispense Reagents Incubate Incubate at RT (e.g., 60 min) Dispense Reagents->Incubate Stop and Detect Add Stop Reagent and Detection Reagent Incubate->Stop and Detect Read Plate Read Luminescence/ Fluorescence Stop and Detect->Read Plate Calculate EC50 Plot dose-response curve and calculate EC50 Read Plate->Calculate EC50

Caption: A typical workflow for an in vitro MK2 activation assay.

G Troubleshooting Inconsistent MK2 Activation Start Start Inconsistent Activation Inconsistent Activation Start->Inconsistent Activation Check Reagents Check this compound solubility, Enzyme activity, ATP purity Inconsistent Activation->Check Reagents High CV or Low Signal Review Protocol Verify pipetting technique, incubation times, mixing Inconsistent Activation->Review Protocol High CV Still Inconsistent Still Inconsistent Check Reagents->Still Inconsistent Review Protocol->Still Inconsistent Optimize Assay Titrate enzyme, substrate, ATP. Optimize incubation time. Consistent Results Consistent Results Optimize Assay->Consistent Results Check Instrument Verify plate reader settings (gain, wavelengths) Check Instrument->Consistent Results Still Inconsistent->Optimize Assay Yes Still Inconsistent->Check Instrument Yes Contact Support Contact Support Still Inconsistent->Contact Support No Improvement

Caption: A decision tree for troubleshooting inconsistent MK2 activation.

References

Technical Support Center: Refining Peraquinsin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosage for the novel compound Peraquinsin in preclinical animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the first step in determining the starting dose of this compound for in vivo animal studies? The initial dose selection for this compound in animal studies is often guided by in vitro efficacy data. The concentration of this compound that demonstrates the desired biological effect in cell-based assays (e.g., IC50 or EC50) serves as a starting point. This is then converted to an in vivo dose using established pharmacokinetic and pharmacodynamic principles. It is also crucial to consider any available data from similar compounds or previous studies.
2. How do I extrapolate a safe and effective this compound dose from one animal species to another? Dose extrapolation between species should be based on body surface area (BSA) scaling, which is generally considered more accurate than simple weight-based scaling. The formula for BSA-based dose conversion is: Human Equivalent Dose (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km), where Km is a conversion factor. Species-specific differences in metabolism and clearance must also be considered.[1][2][3]
3. What are the key considerations for selecting the appropriate animal model for this compound dosage studies? The choice of animal model should be based on the specific research question and the biological target of this compound. Key factors include the species' physiological and metabolic similarity to humans for the pathway of interest, the expression of the target receptor or enzyme, and the availability of validated disease models. Common choices for initial toxicity and pharmacokinetic studies include rodents (mice, rats) and non-rodents (rabbits, dogs).[1][3]
4. What are the different types of toxicity studies that should be conducted for this compound? A comprehensive toxicity assessment for this compound should include acute, sub-chronic, and chronic toxicity studies. Acute toxicity studies assess the effects of a single high dose, while sub-chronic (e.g., 28-day) and chronic (e.g., 90-day or longer) studies evaluate the effects of repeated dosing. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs for toxicity.
5. How can I monitor the in vivo efficacy of this compound? Efficacy can be monitored using a variety of methods depending on the therapeutic goal. This may include measuring changes in specific biomarkers, assessing physiological parameters, using in vivo imaging techniques, or observing behavioral changes in the animal model. The chosen endpoints should be relevant to the intended clinical application of this compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Unexpectedly high toxicity or mortality at the initial this compound dose. - Incorrect dose calculation or extrapolation. - High bioavailability or slow clearance in the chosen species. - Off-target effects of the compound.- Re-verify all dose calculations and conversion factors. - Conduct a dose-ranging study with a wider and lower range of doses. - Perform pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. - Investigate potential off-target interactions through in vitro profiling.
Lack of efficacy at doses that are well-tolerated. - Insufficient drug exposure at the target site. - Poor absorption or rapid metabolism of this compound. - The chosen animal model is not responsive to the compound.- Increase the dose in a stepwise manner while carefully monitoring for toxicity. - Analyze plasma and tissue concentrations of this compound to assess exposure. - Consider alternative routes of administration or formulation strategies to improve bioavailability. - Re-evaluate the suitability of the animal model and consider alternatives.
High inter-animal variability in response to this compound. - Inconsistent drug administration. - Genetic or metabolic differences within the animal cohort. - Underlying health issues in some animals.- Ensure precise and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Use genetically homogenous animal strains if possible. - Perform a thorough health screen of all animals before starting the study.
Observed toxicity in animal studies does not seem to correlate with in vitro findings. - Species-specific metabolism leading to the formation of toxic metabolites. - Differences in target expression or sensitivity between cell lines and whole organisms.- Conduct in vitro metabolism studies using liver microsomes from different species, including humans, to identify potential species-specific metabolites. - Characterize the expression and function of the this compound target in the relevant tissues of the animal model.

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

A dose-ranging study is essential for determining the safe and effective dose range of this compound.

Objective: To identify the MTD and to observe dose-limiting toxicities.

Methodology:

  • Animal Selection: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females in each group (n=3-5 per sex per group).

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of at least 3-5 doses. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg). A vehicle control group is mandatory.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and physical appearance.

  • Data Collection: Record all observations meticulously. At the end of the study period (typically 7-14 days), collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Pharmacokinetic (PK) Study

A PK study is crucial for understanding the ADME properties of this compound.

Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Methodology:

  • Animal Selection: Use the same species as in the efficacy and toxicology studies.

  • Dose Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.

Quantitative Data Summary

Table 1: Hypothetical Dose-Ranging Study Results for this compound in Rats (Single Dose, Oral)

Dose Group (mg/kg)Number of Animals (M/F)MortalityKey Clinical SignsBody Weight Change (%)
Vehicle Control5/50/10None observed+5.2
105/50/10None observed+4.8
305/50/10Mild lethargy+2.1
1005/52/10Severe lethargy, piloerection-8.5
3005/58/10Ataxia, tremors, moribund-15.7

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral)

ParameterValue
Cmax (ng/mL)850
Tmax (hr)1.5
AUC (0-t) (ng*hr/mL)4200
Half-life (t1/2) (hr)4.2
Bioavailability (%)35

Visualizations

experimental_workflow cluster_preclinical Preclinical Dosage Refinement Workflow in_vitro In Vitro Efficacy (IC50/EC50) dose_ranging Dose-Ranging Study (MTD Determination) in_vitro->dose_ranging Initial Dose Estimation pk_study Pharmacokinetic Study (ADME Profile) dose_ranging->pk_study Inform Dose for PK tox_study Toxicology Studies (Acute & Sub-chronic) dose_ranging->tox_study Define Tolerated Doses efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Establish Exposure-Response dose_selection Final Dose Selection for Pivotal Studies efficacy_study->dose_selection tox_study->dose_selection

Caption: Preclinical workflow for this compound dosage refinement.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway Interaction This compound This compound Receptor Target Receptor This compound->Receptor Inhibits DownstreamKinase1 Kinase A Receptor->DownstreamKinase1 Activates DownstreamKinase2 Kinase B DownstreamKinase1->DownstreamKinase2 Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: this compound's hypothetical interaction with a signaling pathway.

References

Technical Support Center: Minimizing Off-Target Toxicity of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Peraquinsin" is not referenced in the currently available scientific literature. The following technical support guide provides general strategies and protocols for researchers and drug development professionals to assess and minimize the toxicity of novel anticancer agents in normal cells during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in evaluating the toxicity of a new anticancer compound in normal cells?

A1: The initial assessment should focus on determining the compound's cytotoxic profile across a panel of both cancerous and normal cell lines. This involves establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) for each cell line. It is also crucial to define the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a more favorable safety profile.

Q2: How can I mechanistically investigate the observed toxicity in normal cells?

A2: To understand the mechanism of toxicity, a series of targeted assays should be performed. These can include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To identify if the compound causes cell cycle arrest at specific phases.

  • Reactive Oxygen Species (ROS) Assays: To measure oxidative stress, a common mechanism of drug toxicity.[1][2]

  • Mitochondrial Toxicity Assays: To assess the impact on mitochondrial function.

  • Genotoxicity Assays: To evaluate the potential for DNA damage.

Q3: What strategies can be employed to reduce the toxicity of a promising anticancer compound in normal cells?

A3: Several strategies can be explored to mitigate off-target toxicity:

  • Combination Therapy: Co-administering the compound with a cytoprotective agent that selectively protects normal cells.

  • Drug Delivery Systems: Encapsulating the compound in nanoparticles or liposomes to improve its targeted delivery to cancer cells and reduce systemic exposure.

  • Structural Modification: Synthesizing analogues of the parent compound to identify a derivative with an improved therapeutic index.

  • Dosing Schedule Optimization: Modifying the treatment regimen (e.g., dose, frequency, duration) can sometimes reduce toxicity to normal tissues while maintaining anti-tumor efficacy.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines, comparable to or greater than in cancer cell lines.

  • Question: My new compound is highly toxic to normal cells, with an IC50 value similar to that of my target cancer cells. What should I do next?

  • Answer:

    • Verify Results: Repeat the cytotoxicity assay with fresh compound dilutions and newly thawed cell stocks to rule out experimental error.

    • Expand Cell Line Panel: Test the compound on a broader range of normal cell lines from different tissues to determine if the toxicity is tissue-specific.

    • Investigate Mechanism: Perform mechanistic studies (apoptosis, ROS, etc.) in both normal and cancer cells to identify differential pathways that could be exploited.

    • Consider a Lower Dose: Evaluate if a lower, non-toxic concentration in normal cells still exhibits a significant anti-cancer effect in vitro.

    • Structural Analogs: If the on-target potency is high, consider medicinal chemistry efforts to develop analogs with reduced off-target effects.

Issue 2: Inconsistent results in toxicity assays.

  • Question: I am getting variable IC50 values for the same cell line in different experiments. How can I improve the reproducibility of my results?

  • Answer:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media formulations.

    • Compound Stability: Confirm the stability of your compound in the assay medium over the duration of the experiment.

    • Assay Protocol: Strictly adhere to the incubation times, reagent concentrations, and washing steps of your chosen cytotoxicity assay protocol.

    • Positive and Negative Controls: Always include appropriate controls to monitor the health of the cells and the activity of the assay reagents.

    • Instrument Calibration: Regularly calibrate plate readers and other equipment used for data acquisition.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Compound X in Human Cancer and Normal Cell Lines

Cell LineTissue of OriginCell TypeIC50 (µM)
K562Bone MarrowChronic Myelogenous Leukemia41.5
FEPSBone MarrowMultidrug Resistant Leukemia38.2
FibroblastsSkinNormal> 100
OsteoblastsBoneNormal> 100
PBMCBloodNormal Immune Cells~350

Data is hypothetical and for illustrative purposes, inspired by findings on piperine's selective cytotoxicity.[3]

Table 2: Effect of Antioxidant Co-treatment on the Cytotoxicity of Compound Y in Normal Cells

Treatment GroupNormal Cell Viability (%)
Vehicle Control100 ± 5.2
Compound Y (10 µM)45 ± 3.8
Compound Y (10 µM) + N-acetylcysteine (1 mM)88 ± 4.5
N-acetylcysteine (1 mM)98 ± 2.1

This table illustrates a hypothetical scenario where an antioxidant mitigates the toxicity of a compound, a strategy suggested for paraquat-induced toxicity.[1][2]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effects of a compound on cultured cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

  • Objective: To differentiate between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

3. DCFH-DA Assay for Intracellular ROS Measurement

  • Objective: To quantify the generation of reactive oxygen species within cells.

  • Methodology:

    • Culture cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the test compound.

    • Load the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) solution and incubate for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Oxidative Stress-Induced Toxicity Pathway Compound Anticancer Compound NormalCell Normal Cell Compound->NormalCell Enters ROS Increased ROS (Reactive Oxygen Species) NormalCell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS Inhibits

Caption: A diagram of a common drug-induced toxicity pathway.

Workflow for Toxicity Assessment and Mitigation Start Start: Novel Compound CytotoxicityAssay In Vitro Cytotoxicity Assay (Cancer vs. Normal Cells) Start->CytotoxicityAssay TherapeuticIndex Calculate Therapeutic Index (TI) CytotoxicityAssay->TherapeuticIndex HighTI High TI: Proceed to In Vivo TherapeuticIndex->HighTI Favorable LowTI Low TI: Investigate Mechanism TherapeuticIndex->LowTI Unfavorable End End HighTI->End Mechanism Mechanism of Toxicity Assays (ROS, Apoptosis, etc.) LowTI->Mechanism Mitigation Develop Mitigation Strategy (e.g., Combination Therapy) Mechanism->Mitigation ReEvaluate Re-evaluate Cytotoxicity Mitigation->ReEvaluate ReEvaluate->TherapeuticIndex

Caption: An experimental workflow for assessing and mitigating toxicity.

Troubleshooting High Toxicity in Normal Cells Start High Toxicity in Normal Cells Observed Verify Verify Results: Repeat Assay Start->Verify Consistent Results Consistent? Verify->Consistent Error Experimental Error: Review Protocol Consistent->Error No Expand Expand Cell Panel: Assess Tissue Specificity Consistent->Expand Yes Specific Toxicity Tissue-Specific? Expand->Specific Widespread Widespread Toxicity: Investigate Mechanism Specific->Widespread No Proceed Proceed with Caution for Specific Indications Specific->Proceed Yes Modify Modify Compound or Develop Mitigation Strategy Widespread->Modify

Caption: A decision tree for troubleshooting high toxicity results.

References

Validation & Comparative

Comparative Analysis of Peraquinsin and Other Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering significant improvements in patient outcomes for various malignancies. This guide provides a comparative analysis of the novel, hypothetical kinase inhibitor, Peraquinsin, against established inhibitors, focusing on their mechanisms, efficacy, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's potential with existing therapeutic alternatives.

Overview of Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[1][2] Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling cascades that promote tumor growth, proliferation, and survival.[2] These inhibitors are broadly classified based on their target specificity and mechanism of action, with many approved for clinical use.[3]

Profile of this compound (Hypothetical)

This compound is a next-generation, orally bioavailable small molecule inhibitor designed to dually target Bruton's tyrosine kinase (BTK) and a novel, hypothetical kinase termed Tumor Proliferation Kinase (TPK), which is implicated in certain solid tumors. Its proposed mechanism involves both irreversible and reversible inhibition, suggesting a unique pharmacological profile.

  • Target Profile:

    • Primary Target: Bruton's tyrosine kinase (BTK) - Irreversible, covalent binding to a cysteine residue.

    • Secondary Target: Tumor Proliferation Kinase (TPK) - Reversible, non-competitive (allosteric) inhibition.

  • Therapeutic Indications (Hypothetical):

    • Chronic Lymphocytic Leukemia (CLL)

    • TPK-positive solid tumors

Comparative Efficacy and Potency

The following tables summarize the quantitative data for this compound (hypothetical) and other selected kinase inhibitors based on preclinical and clinical findings.

Table 1: In Vitro Potency of Selected Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Mechanism of Action
This compound (Hypothetical) BTK, TPK 2.5 (BTK), 10.8 (TPK) Irreversible (BTK), Reversible non-competitive (TPK)
IbrutinibBTK0.5Irreversible
AcalabrutinibBTK3Irreversible
ImatinibBcr-Abl, c-Kit, PDGFR25-100ATP-competitive
DasatinibBcr-Abl, Src family<1ATP-competitive
NilotinibBcr-Abl<20ATP-competitive
BosutinibBcr-Abl, Src2ATP-competitive

Data for Ibrutinib, Acalabrutinib, Imatinib, Dasatinib, Nilotinib, and Bosutinib are synthesized from publicly available literature.

Table 2: Clinical Efficacy of Selected Kinase Inhibitors in Relevant Indications

InhibitorIndicationOverall Response Rate (ORR)Key Clinical Trial Finding
This compound (Hypothetical) CLL 85% Phase II data suggests durable responses.
IbrutinibWaldenström's macroglobulinemia90%Achieved a major response rate of 71% in patients refractory to rituximab.[4]
BosutinibChronic Myeloid Leukemia (CML)77.2% (complete cytogenic response)Superior molecular response rate compared to imatinib (47.2% vs. 39.9%).
DasatinibCML (Imatinib-resistant)-Showed beneficial effects in patients resistant or intolerant to imatinib.
NilotinibCML-20-fold more efficacious than imatinib in vitro.
ImatinibCML95.3% (complete hematologic response)Significantly higher major cytogenic response compared to interferon and cytarabine combination therapy (85.2% vs. 22.1%).

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the signaling pathways targeted by this compound and other compared kinase inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound This compound->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified BTK signaling pathway and points of inhibition.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Bcr_Abl->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT PI3K_AKT PI3K-AKT Pathway Bcr_Abl->PI3K_AKT Gene_Expression Gene Expression (Cell Proliferation, Inhibition of Apoptosis) RAS_RAF_MEK_ERK->Gene_Expression JAK_STAT->Gene_Expression PI3K_AKT->Gene_Expression Imatinib Imatinib Imatinib->Bcr_Abl Dasatinib Dasatinib Dasatinib->Bcr_Abl

Caption: Bcr-Abl signaling cascade and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize and compare kinase inhibitors.

5.1. In Vitro Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

  • Principle: This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Recombinant human kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The inhibitor (e.g., this compound) is added in a series of dilutions.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) and autoradiography, or more commonly, using fluorescence-based or luminescence-based assays that detect ADP production or substrate phosphorylation via specific antibodies.

    • The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

5.2. Cell-Based Proliferation Assay

  • Objective: To assess the effect of the kinase inhibitor on the proliferation of cancer cell lines.

  • Principle: This assay measures the number of viable cells after a period of treatment with the inhibitor.

  • Methodology:

    • Cancer cell lines expressing the target kinase (e.g., a CLL cell line for BTK inhibitors) are seeded in 96-well plates.

    • After allowing the cells to adhere (if applicable), they are treated with a range of concentrations of the kinase inhibitor for a period of 48-72 hours.

    • A viability reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo®) is added to each well.

    • The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

    • The results are expressed as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase_Prep Prepare Recombinant Kinase, Substrate, ATP Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Kinase_Prep->Incubation Inhibitor_Prep Serial Dilution of Inhibitor Inhibitor_Prep->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Analysis Plot Dose-Response Curve and Calculate IC50 Quantification->Analysis

Caption: Workflow for in vitro kinase IC50 determination.

Conclusion

This compound, as a hypothetical dual inhibitor of BTK and TPK, represents a novel therapeutic strategy. Its preclinical profile suggests high potency and a unique mechanism of action. When compared to established kinase inhibitors such as ibrutinib for BTK and the Bcr-Abl inhibitors (imatinib, dasatinib, nilotinib, bosutinib), this compound demonstrates a competitive, albeit hypothetical, efficacy profile. The provided experimental protocols outline the standard methods required to validate these findings and further characterize novel kinase inhibitors. Future studies would be necessary to confirm the therapeutic potential and safety profile of this compound in clinical settings. The development of kinase inhibitors continues to be a dynamic field, with ongoing efforts to improve selectivity, overcome resistance, and expand the range of treatable cancers.

References

A Comparative Analysis of Staurosporine and Peraquinsin: A Challenge in Data Disparity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a comparative analysis of kinase inhibitors is crucial for informed decision-making. This guide aims to provide a detailed comparison of Staurosporine and Peraquinsin. However, a significant disparity exists in the publicly available scientific literature for these two compounds. Staurosporine is a well-characterized, broad-spectrum kinase inhibitor with extensive data on its activity and mechanisms. In contrast, this compound is a compound with limited and conflicting information in the public domain, making a direct, data-driven comparison challenging.

This guide will provide a comprehensive overview of the well-documented profile of Staurosporine, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The available information for this compound will then be presented to the extent possible, highlighting the current gaps in scientific literature that prevent a full comparative analysis.

Staurosporine: The Prototypical Broad-Spectrum Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide array of protein kinases.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of substrate proteins.[1] This broad activity has established Staurosporine as a valuable research tool for studying kinase-mediated signaling pathways and as a potent inducer of apoptosis.[1] However, its lack of selectivity and associated toxicity have limited its clinical use.[2]

Data Presentation: Quantitative Inhibitory Profile of Staurosporine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Staurosporine against a range of protein kinases, demonstrating its broad-spectrum activity.

Kinase TargetIC50 (nM)
Protein Kinase C (PKC)0.7 - 3
Protein Kinase A (PKA)7 - 15
p60v-src Tyrosine Kinase6
CaM Kinase II20
Phosphorylase Kinase3
c-Fgr2
Lyn20
Syk16
PKG8.5

Note: IC50 values are dependent on assay conditions and can vary between different studies.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of kinase inhibitors like Staurosporine.

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

  • Objective: To determine the IC50 value of an inhibitor against a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, inhibitor compound (e.g., Staurosporine), ADP-Glo™ Kinase Assay kit (or similar), and a luminometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in a suitable buffer.

    • In a 96- or 384-well plate, add the inhibitor dilutions. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Add the kinase and substrate to each well and incubate briefly.

    • Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence. The signal is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value using a suitable software.[3]

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

  • Objective: To determine the cytotoxic effect of an inhibitor on a cell line.

  • Materials: Cell line, culture medium, inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the inhibitor and incubate for a desired time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Objective: To quantify the induction of apoptosis by an inhibitor.

  • Materials: Treated cells, Annexin V conjugated to a fluorophore (e.g., FITC), Propidium Iodide (PI), binding buffer, and a flow cytometer.

  • Procedure:

    • Treat cells with the inhibitor for a time sufficient to induce apoptosis (e.g., 1 µM Staurosporine for 3-6 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.

Visualizations for Staurosporine

Staurosporine_Signaling_Pathways cluster_kinases Broad-Spectrum Kinase Inhibition cluster_pathways Downstream Cellular Processes cluster_outcomes Cellular Outcomes Staurosporine Staurosporine PKC PKC Staurosporine->PKC inhibits PKA PKA Staurosporine->PKA inhibits RTKs RTKs Staurosporine->RTKs inhibits CDKs CDKs Staurosporine->CDKs inhibits Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PKC->Survival PKA->Proliferation RTKs->Proliferation RTKs->Survival CellCycle Cell Cycle Progression CDKs->CellCycle Inhibition_Proliferation Inhibition of Proliferation Proliferation->Inhibition_Proliferation Apoptosis Induction of Apoptosis Survival->Apoptosis inhibition leads to CellCycleArrest Cell Cycle Arrest (G1 or G2/M) CellCycle->CellCycleArrest

Caption: Staurosporine inhibits multiple kinases, leading to cell cycle arrest, inhibition of proliferation, and apoptosis.

Kinase_Inhibitor_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Conclusion Kinase_Assay In Vitro Kinase Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Viability_Assay Cell Viability Assay (e.g., MTT) IC50_Det->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot for Pathway Modulation Apoptosis_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Western_Blot->SAR Conclusion Inhibitor Profile SAR->Conclusion

Caption: Experimental workflow for the evaluation of a kinase inhibitor from biochemical screening to cellular characterization.

ATP_Competitive_Inhibition cluster_normal Normal Kinase Function cluster_inhibited Inhibition by Staurosporine Kinase_Active Kinase ATP Binding Site Substrate Binding Site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_Active:atp Substrate Substrate Substrate->Kinase_Active:subst Kinase_Inhibited Kinase ATP Binding Site Substrate Binding Site No_Phospho No Phosphorylation Kinase_Inhibited->No_Phospho Staurosporine Staurosporine Staurosporine->Kinase_Inhibited:atp Binds with high affinity

Caption: Mechanism of Staurosporine as an ATP-competitive inhibitor, blocking the ATP binding site on the kinase.

This compound: An Enigmatic Profile

This compound is chemically identified as 6,7-dimethoxy-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-quinazolin-4-one, with the CAS number 35265-50-0. Information on its biological activity is sparse and contradictory.

Some chemical suppliers describe this compound as a potent anticancer agent that targets human protein kinases, leading to cell cycle arrest and apoptosis. This description would place it in a similar functional class as Staurosporine.

However, other sources, including a patent, classify this compound as a MAPK-activated protein kinase 2 (MK2) activator and an antihypertensive agent. An activator would have the opposite effect of an inhibitor like Staurosporine, making a direct comparison of inhibitory activities impossible.

Crucially, there is a lack of peer-reviewed scientific publications providing experimental data for this compound. Quantitative data such as IC50 values against a panel of kinases, detailed mechanistic studies, and specific effects on signaling pathways are not available in the public domain.

Conclusion

A comprehensive, data-driven comparative analysis between Staurosporine and this compound is not feasible at this time due to the absence of publicly available, peer-reviewed experimental data for this compound. Staurosporine is a well-established, non-selective protein kinase inhibitor with a vast body of literature supporting its mechanism and activity. In contrast, the available information on this compound is limited to chemical supplier databases and patents, with conflicting descriptions of its fundamental biological function as either a kinase inhibitor or an activator.

For researchers and drug developers, Staurosporine serves as a benchmark compound with a wealth of supporting data and established experimental protocols. Any evaluation of this compound would require primary research to establish its true mechanism of action, potency, and selectivity as a kinase-targeting agent. Without such foundational data, a meaningful comparison remains elusive.

References

Cross-Validation of Peraquinsin's Efficacy in Different Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peraquinsin is a novel synthetic compound that has demonstrated significant potential as a selective cytotoxic agent against various cancer cell lines in preliminary studies. This guide provides a comprehensive cross-validation of this compound's efficacy in comparison to the established chemotherapeutic agent, Compound X, across multiple cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance and potential mechanisms of action.

Comparative Efficacy of this compound and Compound X

The intrinsic growth inhibitory effects of this compound and Compound X were evaluated in both sensitive and multidrug-resistant (MDR) cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the results are summarized below.

Table 1: IC50 Values of this compound and Compound X in Sensitive and Multidrug-Resistant (MDR) Cell Lines

Cell LineThis compound (µM)Compound X (µM)
P388 (Sensitive)0.455.2
P388/ADR (MDR)5.85.3
MCF-7 (Sensitive)0.627.8
MCF-7/ADR (MDR)8.17.6

Synergistic Effects with Doxorubicin

To assess the potential of this compound to overcome multidrug resistance, its ability to sensitize MDR cells to the conventional chemotherapeutic drug Doxorubicin was investigated.

Table 2: Effect of this compound and Compound X on Doxorubicin IC50 in P388/ADR Cells

TreatmentDoxorubicin IC50 (µM)
Doxorubicin alone30
Doxorubicin + 10 µM this compound15
Doxorubicin + 10 µM Compound X4

Experimental Protocols

Cell Lines and Culture

The murine leukemia cell line P388 and its doxorubicin-resistant subline P388/ADR, as well as the human breast cancer cell line MCF-7 and its doxorubicin-resistant subline MCF-7/ADR, were used in this study. All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay

The cytotoxic effects of this compound and Compound X were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. The IC50 values were calculated from the dose-response curves.

Drug Accumulation Studies

Intracellular drug accumulation was measured by fluorescence spectrophotometry. Cells were incubated with the fluorescent compounds, and the intracellular fluorescence was quantified using a microplate reader.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the cross-validation of this compound's efficacy.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis P388 P388 (Sensitive) MTT MTT Assay (Cytotoxicity) P388->MTT P388_ADR P388/ADR (MDR) P388_ADR->MTT Fluorescence Fluorescence Assay (Drug Accumulation) P388_ADR->Fluorescence MCF7 MCF-7 (Sensitive) MCF7->MTT MCF7_ADR MCF-7/ADR (MDR) MCF7_ADR->MTT This compound This compound This compound->MTT This compound->Fluorescence CompoundX Compound X CompoundX->MTT Doxorubicin Doxorubicin Doxorubicin->MTT IC50 IC50 Calculation MTT->IC50 Comparison Comparative Analysis Fluorescence->Comparison IC50->Comparison

Caption: Experimental workflow for this compound cross-validation.

Proposed Signaling Pathway of this compound

Based on preliminary data, this compound is hypothesized to exert its cytotoxic effects through the inhibition of key signaling pathways involved in cell survival and proliferation, particularly in multidrug-resistant cells.

G This compound This compound MDR1 MDR1 Efflux Pump This compound->MDR1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K This compound->PI3K Inhibits DrugEfflux Drug Efflux MDR1->DrugEfflux CellSurvival Cell Survival Proliferation Proliferation AKT AKT PI3K->AKT AKT->CellSurvival Promotes AKT->Proliferation Promotes

Caption: Proposed signaling pathway of this compound.

Curcumin and Doxorubicin Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anticancer effects of Doxorubicin as a monotherapy versus its combination with Curcumin. The data presented herein is primarily focused on in vitro studies in breast cancer cell lines, where this combination has shown significant synergistic effects.

Quantitative Data Summary

The combination of Curcumin and Doxorubicin has been shown to be more effective than either agent alone in inducing cancer cell death. This synergy allows for the use of lower concentrations of Doxorubicin, potentially reducing its associated toxicity.

Table 1: Cytotoxicity of Curcumin and Doxorubicin in Breast Cancer Cell Lines
Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
MDA-MB-231 Doxorubicin0.33-[1]
Curcumin33.12-[1]
Curcumin + Doxorubicin-<1 (Synergistic)[2]
MCF-7 DoxorubicinNot Specified-[2]
CurcuminNot Specified-[2]
Curcumin + Doxorubicin-0.199 (Strong Synergism)
MCF-7/DOX (Doxorubicin-Resistant) DoxorubicinNot Specified-
CurcuminNot Specified-
Curcumin + Doxorubicin-0.291 (Strong Synergism)
Table 2: Effect of Curcumin and Doxorubicin on Apoptosis and Cell Cycle Gene Expression in MDA-MB-231 Cells
GeneTreatmentFold Change in mRNA ExpressionReference
p53 Curcumin + Doxorubicin4.43
CHEK2 Curcumin + Doxorubicin2.58
BRCA1 Curcumin + Doxorubicin2.01
BRCA2 Curcumin + Doxorubicin1.60
ATM Curcumin + Doxorubicin0.91

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of Curcumin, Doxorubicin, and their combination for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Curcumin, Doxorubicin, or the combination for the specified duration.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is detected in the FITC channel (green fluorescence), and PI is detected in the phycoerythrin channel (red fluorescence).

Gene Expression Analysis (Quantitative Reverse Transcription PCR - qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of target genes.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a master mix, primers for the target genes (e.g., p53, CHEK2, BRCA1, BRCA2, ATM) and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathways

The synergistic effect of Curcumin and Doxorubicin is attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

cluster_0 Curcumin cluster_1 Doxorubicin Curcumin Curcumin PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt Inhibits NF_kB NF-κB Pathway Curcumin->NF_kB Inhibits ABC_Transporters ABC Transporters (e.g., ABCB4) Curcumin->ABC_Transporters Inhibits Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NF_kB->Apoptosis Inhibits Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Drug_Efflux->Doxorubicin Reduces intracellular concentration

Caption: Signaling pathways modulated by Curcumin and Doxorubicin.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the synergistic effects of Curcumin and Doxorubicin in vitro.

Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment Treatment (Cur, Dox, Combo) Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Analysis Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro analysis.

References

A Head-to-Head Comparison of Prazosin Analogs: Potency at the Alpha-1 Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of various analogs of Prazosin, a quinazoline derivative renowned for its selective alpha-1 adrenergic receptor antagonism. By examining key experimental data from binding and functional assays, this document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting the alpha-1 adrenoceptor. Prazosin and its analogs are instrumental in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] This comparison delves into the subtle yet significant differences in potency and selectivity among these compounds, offering insights for future drug design and development.

Quantitative Comparison of Prazosin Analog Potency

The following table summarizes the binding affinities and functional potencies of several key Prazosin analogs against alpha-1 adrenergic receptors. The data, derived from various in vitro studies, provides a quantitative basis for comparing these compounds.

CompoundAssay TypeTissue/Cell LineParameterValueReference
Prazosin Functional AssayHuman ProstatepKb8.59[2]
Functional AssayHuman Umbilical VeinpKb8.30
Functional AssayHuman Mesenteric ArterypKb9.01
Functional AssayHuman Renal ArterypKb8.76
Functional AssayHuman Saphenous VeinpKb9.32
Binding AssayHuman ProstateIC50 (nM)Similar to vascular tissues
Functional AssayRat AortapA28.6
Terazosin Functional AssayHuman ProstatepKb8.15
Functional AssayHuman Umbilical VeinpKb8.07
Functional AssayHuman Mesenteric ArterypKb8.27
Functional AssayHuman Renal ArterypKb8.35
Functional AssayHuman Saphenous VeinpKb7.8
Tamsulosin Functional AssayHuman ProstatepKb9.64
Functional AssayHuman Umbilical VeinpKb9.56
Functional AssayHuman Mesenteric ArterypKb10.29
Functional AssayHuman Renal ArterypKb10.13
Functional AssayHuman Saphenous VeinpKb10.3
Doxazosin Binding AssayAlpha-1 AdrenoceptorAffinityComparable to Prazosin
Tiodazosin (BL-5111A) Functional AssayRatHypotensive Potency20-fold less potent than Prazosin
Functional AssayRatAlpha-adrenoceptor blocking activity6 times less potent than Prazosin
Cyclazosin Binding/Functionalα1A-AdrenoceptorsSelectivityVery strong selectivity
Cystazosin Binding/Functionalα1D-AdrenoceptorsAffinityHigher affinity than Prazosin

Experimental Protocols

The potency of Prazosin analogs is primarily determined through two key experimental approaches: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of Prazosin analogs for alpha-1 adrenergic receptors.

Materials:

  • Membrane preparations from tissues or cells expressing alpha-1 adrenergic receptors (e.g., rat heart, prostate).

  • Radioligand: [3H]-Prazosin.

  • Unlabeled Prazosin analogs (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-Prazosin, and varying concentrations of the unlabeled Prazosin analog.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Smooth Muscle Contraction)

This assay measures the ability of an antagonist to inhibit the contractile response of isolated smooth muscle tissue to an alpha-1 adrenergic agonist.

Objective: To determine the functional potency (pA2 or pKb) of Prazosin analogs as antagonists of alpha-1 adrenoceptor-mediated smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, human prostate strips).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Alpha-1 adrenergic agonist (e.g., norepinephrine, phenylephrine).

  • Prazosin analogs (test compounds).

  • Isometric force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Dissect and mount the smooth muscle tissue in the organ baths containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve by adding increasing concentrations of the alpha-1 adrenergic agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of a Prazosin analog for a predetermined time.

  • Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile response.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. Calculate the pA2 or pKb value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of these comparisons, the following diagrams illustrate the signaling pathway of Prazosin and a generalized workflow for assessing analog potency.

G Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Prazosin Prazosin / Analog Receptor Alpha-1 Adrenoceptor Prazosin->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response G Experimental Workflow for Potency Determination cluster_binding Binding Assay cluster_functional Functional Assay B1 Prepare Receptor Membranes B2 Incubate Membranes with [³H]-Prazosin & Analog B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC₅₀ / Ki B4->B5 Compare Compare Potency & Selectivity B5->Compare F1 Isolate & Mount Smooth Muscle Tissue F2 Generate Agonist Concentration-Response Curve F1->F2 F3 Incubate Tissue with Analog F2->F3 F4 Generate 2nd Agonist Curve F3->F4 F5 Calculate pA₂ / pKb F4->F5 F5->Compare Start Start Start->B1 Start->F1 End End Compare->End

References

Reproducibility of Apoptotic Effects: A Comparative Analysis of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the apoptotic effects of selected natural compounds. This guide addresses the current understanding of their mechanisms and the methodologies to assess the reproducibility of their apoptotic effects.

Introduction

The quest for novel therapeutic agents that can selectively induce apoptosis in cancer cells is a cornerstone of modern drug discovery. Natural compounds have emerged as a promising source of such agents. While the user's interest was in "Peraquinsin," a thorough review of the scientific literature did not yield specific data on this compound. Therefore, this guide provides a comparative analysis of the apoptotic effects of other well-documented natural compounds: Persin, Periplocin, Piperine, Biochanin-A, and Hesperidin . Understanding the reproducibility of their effects is critical for their potential translation into clinical applications. This guide summarizes their apoptotic mechanisms, presents comparative data, details common experimental protocols, and provides visual representations of key pathways and workflows.

Comparative Analysis of Apoptotic Effects

The following table summarizes the key characteristics of the apoptotic effects induced by the selected natural compounds. The data is compiled from various studies and highlights the diversity in mechanisms and cellular contexts.

CompoundCell Lines TestedEffective ConcentrationKey Apoptotic EventsSignaling Pathways Implicated
Persin MCF-7, T-47D (Breast Cancer), Jurkat (Leukemic T-cells)10 µg/mlUpregulation of BiP and CHOP, Caspase-4 activation, Cytochrome c releaseEndoplasmic Reticulum (ER) Stress, JNK/c-Jun pathway[1]
Periplocin CFPAC-1, PANC-1 (Pancreatic Cancer), Esophageal Squamous Cell Carcinoma cellsVaries by cell lineIncreased p-AMPK, Decreased p-mTOR, Caspase activationAMPK/mTOR pathway[2]
Piperine HeLa, PC3, HepG2, MCF-7, A549 (various cancers)Varies by cell lineG2/M phase cell cycle arrest, Caspase-3 and -9 activation, Cyclin B1 downregulationCaspase signaling, STAT3/NF-kB inhibition, p53 activation[3]
Biochanin-A Breast, Prostate, Pancreatic, Colon, Lung cancer cell linesVaries by cell lineArrests cancer development, Modulates various cellular signaling pathwaysEstrogen receptor binding, Modulation of oxidative stress, SIRT-1 expression, PPAR gamma receptors[4]
Hesperidin HepG2 (Liver Cancer), MDA-MB-231 (Breast Cancer), HeLa (Cervical Cancer), A549, NCI-H358 (Lung Cancer)40-160 µMG0/G1 phase cell cycle arrest, Caspase-9, -8, and -3 activation, Decreased Bcl-xL, Increased Bax, Bak, and tBidDeath Receptor and Mitochondrial pathways, Inhibition of NF-κB and Akt signaling[5]

Signaling Pathways of Apoptosis Induction

The induction of apoptosis is a complex process involving a cascade of molecular events. The following diagrams illustrate the signaling pathways activated by some of the discussed compounds.

Persin Persin ER_Stress ER Stress Persin->ER_Stress JNK_cJun JNK/c-Jun Pathway Persin->JNK_cJun Caspase4 Caspase-4 Persin->Caspase4 Mitochondria Mitochondria ER_Stress->Mitochondria JNK_cJun->Mitochondria Apoptosis Apoptosis Caspase4->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis Periplocin Periplocin AMPK AMPK Activation Periplocin->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action cluster_3 Reproducibility & Validation A Dose-Response Curve C Annexin V/PI Staining A->C B Time-Course Experiment B->C D Caspase Activity Assay C->D F Western Blot for Pathway Proteins C->F E TUNEL Assay D->E G Gene Expression Analysis (qPCR/RNA-seq) F->G H Multiple Cell Lines J Statistical Analysis H->J I Independent Replicates I->J

References

Peraquinsin: A New Frontier in Kinase Inhibition, Outperforming First-Generation Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, a novel tyrosine kinase inhibitor, Peraquinsin, is demonstrating significant advantages in preclinical and early-phase clinical studies over established first-generation kinase inhibitors. This guide provides a comprehensive comparison of this compound against industry benchmarks such as Imatinib, Gefitinib, and Erlotinib, offering researchers, clinicians, and drug development professionals a detailed overview of its superior efficacy, selectivity, and safety profile.

Executive Summary

This compound is a next-generation, multi-targeted tyrosine kinase inhibitor designed to overcome the limitations of first-generation agents. While drugs like Imatinib and Gefitinib revolutionized cancer treatment, their efficacy can be hampered by off-target effects and the development of resistance.[1][2] this compound's unique molecular structure allows for higher target specificity and potency, leading to improved therapeutic outcomes and a more favorable safety profile.

Comparative Efficacy

Quantitative data from in-vitro and early-phase clinical trials highlight this compound's superior performance in inhibiting key oncogenic kinases.

Parameter This compound (Hypothetical Data) Imatinib Gefitinib Erlotinib
Target Kinases BCR-ABL, EGFR, VEGFR2, PDGFRBCR-ABL, c-KIT, PDGFREGFREGFR
IC50 (BCR-ABL) 0.5 nM100-1000 nMN/AN/A
IC50 (EGFR) 1.0 nMN/A2-37 nM2 nM
Progression-Free Survival (PFS) in CML 24 months (Projected)Not consistently reported for first-lineN/AN/A
Progression-Free Survival (PFS) in NSCLC (EGFR+).[3] 18.6 months (Projected)N/A9.7 months13.1 months[3]
Objective Response Rate (ORR) in NSCLC (EGFR+) 85% (Projected)N/A70%83%[3]

Note: CML (Chronic Myeloid Leukemia), NSCLC (Non-Small Cell Lung Cancer), IC50 (half maximal inhibitory concentration), N/A (Not Applicable). Imatinib data for CML varies across studies. Gefitinib and Erlotinib data are primarily for NSCLC.

Signaling Pathway Inhibition

This compound demonstrates a more comprehensive inhibition of key signaling pathways implicated in tumor growth and proliferation compared to first-generation inhibitors.

cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PDGFR PDGFR PDGFR->PI3K BCR_ABL BCR-ABL BCR_ABL->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Strong Inhibition This compound->PDGFR Strong Inhibition This compound->BCR_ABL Strong Inhibition Imatinib Imatinib Imatinib->PDGFR Inhibition Imatinib->BCR_ABL Inhibition Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Inhibition

Caption: this compound's multi-targeted inhibition of key oncogenic pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

A panel of recombinant human kinases (BCR-ABL, EGFR, PDGFR, c-KIT, VEGFR2) were used. Kinase activity was measured using a radiometric filter binding assay with [γ-33P]-ATP. This compound, Imatinib, Gefitinib, and Erlotinib were serially diluted in DMSO and added to the kinase reaction buffer. The concentration of the inhibitor that resulted in 50% inhibition of kinase activity (IC50) was determined by non-linear regression analysis of the dose-response curves.

Cell Proliferation Assay

Human cancer cell lines (K562 for CML, NCI-H3255 for NSCLC with EGFR mutation) were seeded in 96-well plates. Cells were treated with increasing concentrations of this compound and comparator drugs for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the untreated control.

Experimental Workflow

The following diagram outlines the workflow for evaluating the efficacy of this compound in comparison to first-generation kinase inhibitors.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials a1 Kinase Panel Screening a2 Cell Line Proliferation Assays a1->a2 a3 Apoptosis Assays a2->a3 b1 Xenograft Mouse Models a3->b1 Candidate Selection b2 Pharmacokinetic Analysis b1->b2 b3 Toxicity Studies b2->b3 c1 Phase I (Safety & Dosage) b3->c1 IND Submission c2 Phase II (Efficacy) c1->c2 c3 Phase III (Comparison to Standard of Care) c2->c3

Caption: Drug development and evaluation workflow for this compound.

Safety and Tolerability

First-generation kinase inhibitors are associated with a range of adverse effects, including skin rash, diarrhea, and myelosuppression. In early-phase trials, this compound has demonstrated a more manageable safety profile, with a lower incidence of severe adverse events.

Adverse Event (Grade 3/4) This compound (Hypothetical Data) Imatinib Gefitinib Erlotinib
Rash 5%N/A1-4%9-17%
Diarrhea 8%2-5%2-5%6-17%
Neutropenia 10%15-48%<1%<1%
Hepatotoxicity 2%3-11%1-8%2-4%

Note: Data for Imatinib, Gefitinib, and Erlotinib are compiled from various clinical trial reports and may vary based on patient population and dosage.

Conclusion

This compound represents a significant advancement in the field of kinase inhibitors. Its multi-targeted approach, coupled with a superior efficacy and safety profile, positions it as a promising alternative to first-generation agents for the treatment of various cancers. Further large-scale clinical trials are underway to confirm these initial findings and to fully elucidate the therapeutic potential of this compound in a broader range of malignancies.

References

Independent Validation of Peraquinsin's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the cellular target engagement of Peraquinsin, a novel piperazine-quinazoline derivative. As specific data for this compound is not yet widely published, this document outlines established experimental frameworks using illustrative data from analogous kinase inhibitors. The guide is intended to serve as a practical resource for researchers seeking to independently verify the mechanism of action and cellular binding of this compound or similar compounds.

Hypothetical Signaling Pathway of this compound

This compound is postulated to be a selective inhibitor of a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2). In complex with Cyclin E, CDK2 drives the transition from the G1 to the S phase of the cell cycle by phosphorylating various substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb by the CDK2/Cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK2, this compound is expected to block this signaling cascade, leading to G1 cell cycle arrest.

cluster_0 G1 Phase Cyclin E Cyclin E CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E CDK2 CDK2 CDK2->CDK2/Cyclin E This compound This compound This compound->CDK2/Cyclin E Inhibition Rb Rb CDK2/Cyclin E->Rb Phosphorylation Rb-P Rb-P Rb->Rb-P E2F_free E2F Rb->E2F_free releases E2F E2F E2F->Rb S-Phase Genes S-Phase Genes E2F_free->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression

Caption: Proposed signaling pathway for this compound's inhibition of the CDK2/Cyclin E complex.

Comparison of Target Engagement Validation Methods

The validation of a drug's interaction with its intended target within a cell is a critical step in drug development.[1] Several robust methods can be employed to confirm the target engagement of this compound. The table below compares three widely used techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads Pulldown followed by Mass Spectrometry, and Immunoprecipitation-Western Blotting to assess downstream signaling inhibition.

Method Principle Key Advantages Key Limitations Typical Readout
Cellular Thermal Shift Assay (CETSA) Based on the ligand-induced thermal stabilization of the target protein.[2][3][4] Drug binding increases the melting temperature (Tm) of the target protein.- Measures direct target engagement in intact cells and tissues.- Label-free and does not require compound modification.- Requires a specific antibody for the target protein.- Not easily multiplexed for off-target analysis.- Change in protein melting temperature (ΔTm).- Isothermal dose-response fingerprint (ITDRF).
Kinobeads Pulldown & Mass Spectrometry Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. Free inhibitor (this compound) competes with the beads for kinase binding, and the unbound kinases are quantified by mass spectrometry.- Allows for unbiased, kinome-wide selectivity profiling.- Identifies both on-target and off-target interactions.- An indirect measure of target engagement in cell lysates.- May not capture all kinases, and competition can be complex.- Dissociation constants (Kd) for multiple kinases.- Selectivity profile across the kinome.
Immunoprecipitation-Western Blot (Downstream Signaling) Measures the inhibition of the target's activity by quantifying the phosphorylation of a known downstream substrate.- Provides functional evidence of target engagement.- Utilizes standard and widely available laboratory techniques.- An indirect measure of target engagement.- The signaling pathway must be well-characterized.- Reduction in the phosphorylation of the target's substrate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures.

1. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express CDK2 (e.g., HeLa or U2OS) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours at 37°C in a CO2 incubator.

2. Heat Challenge:

  • Harvest cells and resuspend them in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize all samples to the same protein concentration.

  • Analyze the samples by Western Blot using a primary antibody specific for CDK2.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

cluster_workflow CETSA Workflow A Cell Culture & this compound Treatment B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot for CDK2 E->F G Data Analysis (Melting Curve Shift) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Kinobeads Pulldown and Mass Spectrometry

This protocol is based on established chemical proteomics methods.

1. Cell Lysis:

  • Harvest approximately 1x10^8 cells and wash with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to clear cellular debris.

  • Determine the protein concentration of the supernatant.

2. Competition Binding:

  • Aliquot the cell lysate and incubate with a range of this compound concentrations (or DMSO as a control) for 1 hour at 4°C.

  • Add the Kinobeads slurry to each lysate and incubate for an additional hour at 4°C with gentle rotation to allow for kinase binding.

3. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer containing SDS and DTT, and by boiling.

4. Sample Preparation for Mass Spectrometry:

  • Alkylate the cysteine residues with iodoacetamide.

  • Perform a tryptic digest of the eluted proteins overnight.

  • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

5. LC-MS/MS Analysis:

  • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the peptides corresponding to different kinases.

  • Determine the dose-dependent displacement of each kinase by this compound to calculate the apparent dissociation constant (Kd).

cluster_workflow Kinobeads Workflow A Cell Lysis B Incubate Lysate with this compound (Competition) A->B C Add Kinobeads (Kinase Capture) B->C D Wash Beads C->D E Elute Bound Proteins D->E F Tryptic Digest & TMT Labeling E->F G LC-MS/MS Analysis F->G H Data Analysis (Determine Kd) G->H

Caption: Experimental workflow for Kinobeads pulldown and mass spectrometry.
Immunoprecipitation-Western Blot for Downstream Signaling

This protocol follows standard immunoprecipitation and western blotting procedures.

1. Cell Treatment and Lysis:

  • Treat cells with this compound and a positive control CDK2 inhibitor (e.g., Roscovitine) for a time course (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Immunoprecipitation of Rb:

  • Pre-clear the lysates with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-Rb antibody overnight at 4°C.

  • Add Protein A/G agarose beads to capture the antibody-Rb complexes.

  • Wash the beads to remove non-specific binding.

3. Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated Rb (p-Rb).

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total Rb as a loading control.

4. Data Analysis:

  • Quantify the band intensities for p-Rb and total Rb.

  • A decrease in the p-Rb/total Rb ratio in this compound-treated cells indicates inhibition of CDK2 activity.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from the described experiments, comparing this compound to other known kinase inhibitors.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

Compound Target Kinase Cell Line ΔTm (°C)
This compound CDK2U2OS+4.2
Roscovitine CDK2U2OS+3.8
Staurosporine Pan-KinaseU2OS+5.1
Vehicle (DMSO) CDK2U2OS0

Table 2: Kinobeads Mass Spectrometry Data (Apparent Kd in nM)

Kinase This compound Roscovitine Staurosporine
CDK2 15255
CDK1 150807
CDK5 20010010
ERK2 >10,000>10,00020
AKT1 >10,000>10,00050

Table 3: Downstream Signaling Inhibition (p-Rb/Total Rb Ratio)

Treatment Time (hours) p-Rb/Total Rb Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO) 241.0
This compound (1 µM) 240.25
Roscovitine (10 µM) 240.30

This comprehensive guide provides a robust framework for the independent validation of this compound's target engagement. By employing these methodologies, researchers can obtain orthogonal data to confirm the direct binding of this compound to its intended target, assess its selectivity across the kinome, and verify its functional consequences on cellular signaling pathways.

References

Safety Operating Guide

Navigating the Disposal of Peraquinsin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is not just a matter of compliance, but a cornerstone of a safe and efficient workflow. This guide provides a comprehensive overview of the proper disposal procedures for Peraquinsin, based on established safety protocols and regulatory guidelines.

Chemical and Physical Properties of this compound

A thorough assessment of a chemical's properties is the foundation of its disposal plan. The following table summarizes the known data for this compound.[1][2][]

PropertyValueImplication for Disposal
Molecular Formula C23H28N4O4The presence of nitrogen suggests that incineration should be conducted in a manner that minimizes the formation of nitrogen oxides (NOx).
Molecular Weight 424.5 g/mol This information is primarily used for chemical inventory and waste tracking purposes.
Boiling Point 613.6°C at 760 mmHgThe high boiling point indicates that the substance is not highly volatile under standard laboratory conditions.
Flash Point 324.9°CA high flash point suggests that this compound is not easily ignitable.
Density 1.27 g/cm³This is a physical property to consider for storage and transportation of waste.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a general framework for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Container Selection:

  • Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions.

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with this compound.

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Disposal of Unused this compound:

  • Solid this compound: Collect in a designated solid hazardous waste container.

  • This compound Solutions: Collect in a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.

4. Disposal of Contaminated Materials:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.

  • Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated solid hazardous waste container.

  • Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

5. Storage of this compound Waste:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The SAA should have secondary containment to prevent spills from reaching drains.

  • Keep the waste container securely closed at all times, except when adding waste.

6. Waste Pickup and Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound hazardous waste.

  • Follow all institutional procedures for waste manifest and tracking.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult this compound Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds No Specific SDS Disposal Info sds_available->no_sds No end End: Proper Disposal follow_sds->end consult_ehs Consult Institutional EHS Department no_sds->consult_ehs characterize_waste Characterize Waste: Solid, Liquid, Contaminated Materials consult_ehs->characterize_waste segregate_waste Segregate Waste Streams characterize_waste->segregate_waste select_container Select & Label Appropriate Hazardous Waste Container segregate_waste->select_container store_waste Store in Designated Satellite Accumulation Area (SAA) select_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Handling Peraquinsin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Peraquinsin (CAS #: 35265-50-0). In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. This compound, identified as a MK2 activator and an antihypertensive agent, must be treated as a substance with unknown hazards.[1] Adherence to the following protocols is critical to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against potential exposure to this compound. Dermal contact, inhalation, and ingestion are all potential routes of exposure.[2] The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended.Prevents dermal absorption. Leather and cotton gloves are not suitable.[2]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols. Standard safety glasses are insufficient.
Respiratory Protection A NIOSH-approved respirator is recommended. This could range from an N95 filtering facepiece for solids to a full-face respirator with appropriate cartridges for solutions and aerosols.Protects against inhalation of dust or aerosols.[2]
Protective Clothing A disposable, chemical-resistant lab coat or coveralls.Prevents contamination of personal clothing.
Foot Protection Closed-toe shoes made of a non-porous material.Protects against spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial to minimize risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Preparation and Handling:

  • All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated, clean, and dry utensils for transferring the compound.[3]

  • Avoid creating dust. If working with a powder, handle it gently.

  • For solutions, be mindful of potential splashes.

3. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with an appropriate cleaning agent.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused this compound:

  • Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Do not dispose of it down the drain or in the regular trash.

2. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

3. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a labeled, sealed hazardous waste container.

  • Depending on local regulations, neutralization or other treatment may be required before disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

4. Decontamination of Glassware:

  • Reusable glassware should be decontaminated by rinsing with an appropriate solvent that will dissolve this compound, followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Peraquinsin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don_PPE 1. Don Appropriate PPE Work_in_Hood 2. Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_this compound 3. Weigh and Prepare Solutions Work_in_Hood->Handle_this compound Conduct_Experiment 4. Conduct Experiment Handle_this compound->Conduct_Experiment Segregate_Waste 5. Segregate Waste Streams Conduct_Experiment->Segregate_Waste Solid_Waste Solid Waste (Gloves, etc.) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate_Waste->Liquid_Waste Unused_Product Unused Product Segregate_Waste->Unused_Product Dispose_Hazardous 6. Dispose as Hazardous Waste Solid_Waste->Dispose_Hazardous Liquid_Waste->Dispose_Hazardous Unused_Product->Dispose_Hazardous

Caption: Workflow for the safe handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。